(-)-Dihydromyricetin
Description
Overview of Dihydroflavonols in Scientific Inquiry
Dihydroflavonols are a class of flavonoids characterized by a saturated bond between positions 2 and 3 of the C-ring and a hydroxyl group at position 3. They serve as key intermediates in the biosynthesis of various plant pigments, including anthocyanins and proanthocyanidins. anr.froup.commdpi.complos.org Scientific inquiry into dihydroflavonols encompasses their biosynthesis pathways, the enzymes involved (such as dihydroflavonol 4-reductase, DFR), and their accumulation in different plant tissues. anr.froup.commdpi.complos.org Research also explores the biological activities associated with dihydroflavonols, which include antioxidant, anti-inflammatory, and other protective effects, endowing them with potential in addressing chronic diseases. nih.govunicam.it
Natural Occurrence and Botanical Sources in Research Contexts
(-)-Dihydromyricetin is found in a variety of plant species, serving as a significant natural source for research. It is notably abundant in Ampelopsis grossedentata, often referred to as Chinese Rattan tea or Moyea tea, where its content can be as high as 30–40% by weight. nih.govfrontiersin.org Another prominent source is the Japanese raisin tree, Hovenia dulcis. wikipedia.orgfrontiersin.orgnih.govresearchoutreach.org
Beyond these primary sources, this compound has also been identified in other plants, including Ampelopsis japonica, Ampelopsis megalophylla, Cercidiphyllum japonicum, Rhododendron cinnabarinum, certain Pinus species, some Cedrus species, and Salix sachalinensis. wikipedia.orgfrontiersin.orgnih.gov Dietary sources like grapes and red bayberry also contain this compound. nih.govunicam.it The presence of this compound in these diverse botanical sources highlights its widespread occurrence in the plant kingdom and provides researchers with various avenues for its extraction and study.
Historical Context of Academic Research on this compound
The isolation of dihydromyricetin (B1665482) dates back to 1940 when it was first obtained from Ampelopsis meliaefolia. nih.gov Subsequently, it was reported as a major bioactive component in Ampelopsis grossedentata. nih.gov Historically, plants containing dihydromyricetin, such as Hovenia dulcis and Ampelopsis grossedentata, have been utilized in traditional East Asian herbal medicine for various purposes, including treating fever, parasitic infections, and liver ailments. wikipedia.orgfrontiersin.orgresearchoutreach.orgnih.govusc.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12O8 |
|---|---|
Molecular Weight |
320.25 g/mol |
IUPAC Name |
(2S,3S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H/t14-,15+/m1/s1 |
InChI Key |
KJXSIXMJHKAJOD-CABCVRRESA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Engineering of Dihydromyricetin
Endogenous Biosynthetic Pathways
The core flavonoid pathway involves several steps leading to the formation of various flavonoid subclasses. The biosynthesis of DHM specifically involves hydroxylation steps that determine the substitution pattern on the B-ring of the flavonoid structure.
Precursor Compounds and Intermediate Metabolites
The biosynthesis of DHM proceeds through a series of intermediate flavanonols. Naringenin (B18129) is a central precursor for various flavonoids, including the dihydroflavonols. mdpi.comnih.govacs.orgfrontiersin.org Naringenin is converted to dihydrokaempferol (B1209521) (DHK) by the action of Flavanone (B1672756) 3-hydroxylase (F3H). mdpi.comnih.govmdpi.comnih.govpakbs.org DHK can then be hydroxylated to dihydroquercetin (DHQ, also known as taxifolin) by Flavonoid 3'-hydroxylase (F3'H). mdpi.comfrontiersin.orgresearchgate.netnih.gov Finally, DHQ is converted to dihydromyricetin (B1665482) (DHM) by Flavonoid 3',5'-hydroxylase (F3'5'H), which introduces a hydroxyl group at the 5' position of the B-ring. mdpi.combiorxiv.orgnih.govnih.gov Eriodictyol is another flavanone that can be converted to DHQ by F3H and F3'H, and subsequently to DHM by F3'5'H. mdpi.compakbs.orgnih.govoup.commdpi.comnih.gov
The general pathway involves:
Phenylalanine is converted to 4-coumaroyl-CoA. mdpi.comnih.govfrontiersin.org
4-coumaroyl-CoA is condensed with malonyl-CoA to form naringenin chalcone (B49325), which is then isomerized to naringenin. mdpi.comnih.govfrontiersin.orgacs.orgfrontiersin.orgnih.govresearchgate.net
Naringenin is converted to dihydrokaempferol (DHK) by F3H. mdpi.comnih.govmdpi.comnih.govpakbs.org
DHK is converted to dihydroquercetin (DHQ) by F3'H. mdpi.comfrontiersin.orgresearchgate.netnih.gov
DHQ is converted to dihydromyricetin (DHM) by F3'5'H. mdpi.combiorxiv.orgnih.govnih.gov
Key Enzymatic Transformations and Associated Hydroxylases
Several key enzymes are involved in the biosynthesis of DHM:
Flavanone 3-hydroxylase (F3H): This enzyme catalyzes the stereospecific hydroxylation of (2S)-flavanones, such as naringenin and eriodictyol, at the C3 position of the C-ring, leading to the formation of dihydroflavonols like DHK and DHQ. mdpi.comnih.govmdpi.comnih.govpakbs.orgmaxapress.comresearchgate.net F3H belongs to the 2-oxoglutarate-dependent dioxygenase family. nih.govmdpi.compakbs.org
Flavonoid 3'-hydroxylase (F3'H): This is a cytochrome P450-dependent monooxygenase that catalyzes the hydroxylation of the B-ring at the 3' position. mdpi.comfrontiersin.orgfrontiersin.orgnih.govoup.comjst.go.jp F3'H converts DHK to DHQ and can also act on flavanones like naringenin and eriodictyol. mdpi.comfrontiersin.orgnih.govoup.com
Flavonoid 3',5'-hydroxylase (F3'5'H): Also a cytochrome P450 enzyme, F3'5'H catalyzes hydroxylation at both the 3' and 5' positions of the B-ring. mdpi.combiorxiv.orgnih.govnih.govjst.go.jp This enzyme is crucial for the production of flavonoids with a tri-hydroxylated B-ring, such as DHM (from DHQ) and myricetin (B1677590) (from quercetin). mdpi.comnih.govoup.com F3'5'H is considered an important branch-point enzyme in the flavonoid pathway, determining the B-ring hydroxylation pattern. mdpi.combiorxiv.orgnih.govnih.gov
These hydroxylases, particularly F3'H and F3'5'H, are key determinants of flavonoid composition in plants. mdpi.com
Role of Cytochrome P450 Reductase (CPR) in Biosynthesis
Flavonoid hydroxylases like F3'H and F3'5'H are cytochrome P450 enzymes. mdpi.combiorxiv.orgnih.govnih.govjst.go.jp Cytochrome P450 enzymes require a supply of electrons for their catalytic activity. This electron transfer is typically facilitated by Cytochrome P450 Reductase (CPR). nih.govoup.comnih.govmdpi.comnih.gov CPR is a crucial component of the electron transport chain that supports the activity of these membrane-bound hydroxylases, enabling the hydroxylation reactions necessary for the synthesis of various flavonoids, including DHM. nih.govoup.comnih.govmdpi.comnih.gov Functional expression of plant cytochrome P450 enzymes in heterologous systems, such as E. coli, often requires co-expression of CPR for activity. nih.gov
Transcriptional Regulation of Biosynthesis
The biosynthesis of flavonoids is tightly regulated at the transcriptional level in plants. This regulation ensures the appropriate spatial and temporal accumulation of these compounds. frontiersin.orgmdpi.comnih.gov
Identification and Characterization of Regulatory Genes
A wide variety of transcription factors (TFs) are involved in regulating flavonoid biosynthesis, including MYB, basic helix-loop-helix (bHLH), and WD40 proteins. mdpi.comfrontiersin.orgmdpi.comfrontiersin.org MYB transcription factors, particularly R2R3-MYB proteins, are key regulators of flavonoid biosynthesis. mdpi.comfrontiersin.orgmdpi.comfrontiersin.orgplos.orgnih.govresearchgate.net These MYB TFs can control the transcription of structural genes in the flavonoid pathway, including those encoding enzymes like CHS, CHI, F3H, and FLS. frontiersin.orgmdpi.comfrontiersin.org Studies have identified specific MYB TFs that regulate flavonoid accumulation in various plant species. mdpi.comfrontiersin.orgmdpi.comfrontiersin.orgplos.orgnih.govresearchgate.net
Heterologous Biosynthesis and Metabolic Engineering
The complex nature of plant metabolic pathways and the relatively low yields of DHM from natural extraction have driven efforts to engineer microbial platforms for its heterologous biosynthesis. acs.orgresearchgate.net Metabolic engineering, which integrates traditional metabolic engineering with systems biology, synthetic biology, and evolutionary engineering, provides tools and strategies for developing microbial cell factories for producing various chemicals and materials, including natural products like DHM. researchgate.netrsc.orgresearchgate.net
Engineered Microbial Platforms for Production (e.g., Saccharomyces cerevisiae)
Saccharomyces cerevisiae is a widely used host organism for the heterologous production of flavonoids due to its well-characterized genetics, ease of manipulation, and tolerance to ethanol (B145695) production, which is a byproduct in some related pathways. frontiersin.orgoup.commdpi.com Significant progress has been made in engineering S. cerevisiae for the biosynthesis of dihydroflavonols, including DHM. frontiersin.org
Engineered S. cerevisiae strains have been developed to produce DHM by introducing genes encoding the necessary plant enzymes. For instance, strains have been integrated with genes for F3H and F3′H or both F3H and F3′5′H. acs.orgnih.gov These engineered strains express enzymes like GmCPR and SlF3′5′H to facilitate DHM production from precursors such as naringenin. acs.orgnih.gov
Studies have demonstrated the successful de novo biosynthesis of DHM in S. cerevisiae from simple carbon sources like glucose by integrating genes for enzymes involved in the upstream pathway, such as phenylalanine ammonia (B1221849) lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI), along with the hydroxylases required for DHM synthesis. acs.orgfrontiersin.orgoup.com
Strategies for Enhancing Biosynthetic Yields (e.g., Gene Overexpression, Pathway Optimization)
Enhancing the biosynthetic yields of DHM in engineered microbial hosts like S. cerevisiae is a key focus of metabolic engineering efforts. Several strategies are employed to optimize the metabolic flux towards DHM production.
Gene Overexpression: Overexpression of key genes in the DHM biosynthetic pathway can lead to increased enzyme levels and potentially higher product formation. For example, coexpression of multiple hydroxylases, such as F3′H and F3′5′H, has been shown to enhance DHM production. acs.orgnih.gov Utilizing strong promoters, such as INO1p and TDH1p, to drive the expression of these enzymes has been a strategy to further boost DHM production from precursors like naringenin. acs.orgnih.gov Increasing the copy number of genes encoding critical enzymes, such as F3′5′H, has also been explored to improve product titers. researchgate.netmdpi.com
Pathway Optimization: Optimization of the entire biosynthetic pathway is crucial for maximizing DHM yields. This involves balancing the expression of multiple heterologous genes and ensuring efficient conversion of intermediates. Strategies include deleting genes for competing branch pathways that divert metabolic flux away from DHM synthesis. acs.orgnih.gov Integrating genes for enzymes from different plant species with higher catalytic activity can also improve pathway efficiency. frontiersin.org
Detailed research findings illustrate the impact of these strategies on DHM production in S. cerevisiae. For instance, through multiple-copy integration and promoter optimization, significant increases in DHM titers have been achieved. acs.orgnih.gov
Here is a summary of some reported production yields:
| Strategy | Precursor | Yield (mg/L) | Host Organism | Source |
| Multiple-copy integration, INO1p and TDH1p promoters | Naringenin | 709.6 | Saccharomyces cerevisiae | acs.orgnih.gov |
| Deleting branch pathways, integrating PhCHS, MsCHI, Pc4CL, and FjTAL | Glucose | 246.4 | Saccharomyces cerevisiae | acs.orgnih.gov |
These results highlight the effectiveness of metabolic engineering approaches in significantly enhancing the production of (-)-Dihydromyricetin in microbial cell factories.
Advanced Analytical Methodologies for Dihydromyricetin in Research
Chromatographic Techniques for Identification and Quantification
Chromatographic methods are widely employed for the separation, identification, and quantification of (-)-Dihydromyricetin from complex matrices. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a preferred method for the identification and quantification of flavonoids like Dihydromyricetin (B1665482) due to its simplicity and sensitivity fishersci.at. HPLC conditions for analyzing Dihydromyricetin typically involve a reverse-phase C18 column and a binary solvent gradient fishersci.atwikidata.orgfishersci.canih.gov. Detection is commonly performed using a Diode Array Detector (DAD) or UV detector fishersci.atnih.govcenmed.com.
Specific HPLC methods for Dihydromyricetin analysis have been developed and validated. For instance, an Agilent 1260 HPLC system with a SHISEIDO C18 MG UV detector has been used wikidata.org. The mobile phase can consist of 0.1% phosphoric acid and methanol (B129727) (with a volume ratio of 65:35) at a flow rate of 1.0 mL/min wikidata.org. The column temperature is often maintained at 40 °C, and the injection volume is typically 10 μL wikidata.org. The detection wavelength for Dihydromyricetin is commonly set around 290 nm or 292 nm wikidata.orgnih.govguidetopharmacology.org. Another method utilizes a Dikma C18 column with a gradient elution of acetonitrile (B52724) and 0.1% phosphoric acid at a flow rate of 1 mL/min, using UV detection at 292 nm nih.gov. The retention time for the Dihydromyricetin standard sample has been reported around 6.913 min using a specific mobile phase and column wikidata.org. HPLC-DAD methods have demonstrated good linearity with high correlation coefficients (R² > 0.9994) for Dihydromyricetin quantification nih.gov. The mean recovery of Dihydromyricetin using HPLC-DAD has been reported as high as 104.1% with a relative standard deviation (RSD) of 2.94% nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique used for the sensitive and specific determination of Dihydromyricetin, particularly in complex biological matrices such as plasma thegoodscentscompany.comthegoodscentscompany.commdpi.comresearchgate.net. This method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.
A rapid and sensitive LC-MS/MS method has been developed and validated for the determination of Dihydromyricetin in rat plasma thegoodscentscompany.comthegoodscentscompany.commdpi.com. Plasma samples are typically prepared using protein precipitation thegoodscentscompany.com. Chromatographic separation can be achieved on a Welch Ultimate XB-C18 column (50 × 2.1mm, 5 μm) using a gradient elution with water and acetonitrile thegoodscentscompany.com. Another method utilized a Waters X-bridge C18 column (1.0 × 50 mm, 2.5 μm) at 35 °C with a mobile phase of water (0.1% formic acid) and acetonitrile (15:85, v:v) at a flow rate of 0.4 mL/min thegoodscentscompany.com.
Mass spectrometry analysis is frequently performed in negative ionization mode (ESI-) using multiple reaction monitoring (MRM) transitions thegoodscentscompany.comthegoodscentscompany.comresearchgate.net. For Dihydromyricetin, a common MRM transition is m/z 319.1 → 192.8 or m/z 319.0 → 193.0 thegoodscentscompany.comthegoodscentscompany.com. Rutin (m/z 609.0 → 301.2) or esculin (B1671248) (m/z 339.0 → 176.9) can be used as internal standards thegoodscentscompany.comthegoodscentscompany.com. UPLC-QqQ-MS/MS has been used for the identification of Dihydromyricetin metabolites in serum, revealing major metabolic pathways including O-methylation, glucuronidation, and dehydroxylation flybase.org. Ultra-high-performance liquid chromatography-Q-Exactive Orbitrap mass spectrometry has also been employed for comprehensive analysis of Dihydromyricetin metabolites in rat plasma, urine, and feces, identifying numerous metabolites generated through various biotransformation pathways bohrium.com.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques provide valuable information regarding the structural characteristics and purity of this compound.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a method used for the quantitative determination of Dihydromyricetin and to identify its characteristic absorption peaks nih.govcenmed.comguidetopharmacology.orgwikipedia.orguni.lucenmed.com. Dihydromyricetin exhibits distinct absorption maxima in the UV-Vis spectrum.
Studies have reported the maximum absorption peak of Dihydromyricetin to be around 289 nm or 292 nm nih.govguidetopharmacology.orgwikipedia.org. These peaks are considered hallmarks of flavonoids and flavonols wikipedia.org. UV-Vis spectrophotometry has been used to quantify Dihydromyricetin in various samples uni.lu. For instance, Dihydromyricetin was quantified at 561 nm using specific reagents in one UV-Vis spectrophotometric method uni.lu. UV spectra analysis has also been conducted on Dihydromyricetin complexes, such as the complex formed with Fe²⁺ cenmed.com. The UV spectrum of Dihydromyricetin has been reported to show λmax at 261, 319, and 348 nm, suggesting a flavonoid structure ottokemi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a fundamental technique for elucidating the chemical structure of flavonoids like Dihydromyricetin and assessing their purity and steric integrity fishersci.atfishersci.caflybase.orgottokemi.comcenmed.com.
Standard ¹H and ¹³C NMR spectra provide a wealth of chemical information for identifying flavonoids fishersci.at. The presence of a 2,3-dihydroflavonol skeleton in Dihydromyricetin is supported by ¹³C NMR spectral data showing oxymethine groups ottokemi.com. ¹H NMR spectra data for Dihydromyricetin in different solvent systems (d5-pyridine, d4-methanol, and d6-DMSO) show characteristic doublet signals corresponding to protons in the 3-hydroxyflavanone or 2,3-dihydroflavonol structure ottokemi.com. Extensive 1D and 2D NMR spectroscopic data, such as COSY, HMQC, and HMBC correlations, are used to unambiguously determine the structure of Dihydromyricetin and assign the chemical shifts for all protons and carbons ottokemi.com. NMR analysis has been used to confirm the identity and purity of synthetic Dihydromyricetin derivatives flybase.org. 2D-NMR has also been employed to determine the acylation position of modified Dihydromyricetin derivatives fishersci.ca. ¹H NMR analysis has been used to characterize the structure of Dihydromyricetin complexes, such as the dihydromyricetin-zinc(II) complex cenmed.com.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful tool for the structural elucidation and identification of Dihydromyricetin, often used in conjunction with chromatographic techniques fishersci.atfishersci.caflybase.orguni.luottokemi.com. MS analysis is based on ionizing chemical species and sorting the ions based on their mass-to-charge ratios (m/z) fishersci.at.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique in the study of this compound for identifying characteristic functional groups and confirming its structure. FT-IR analysis can provide a molecular fingerprint of DMY, allowing researchers to assess its purity and to investigate interactions when DMY is incorporated into different matrices or formulations. For instance, FT-IR spectroscopy has been utilized to characterize chitosan-based hydrogels loaded with DMY, helping to confirm the presence of DMY and potentially indicating interactions between DMY and the hydrogel components nih.gov. In another study involving the synthesis of selenium-modified dihydromyricetin, FT-IR spectroscopy was among the techniques employed for structural elucidation researchgate.net. Furthermore, FT-IR analysis has been used to identify functional groups involved in the transformation of metal ions into nanoparticles when DMY is used as a reducing and stabilizing agent in the synthesis of silver nanoparticles tandfonline.com. Changes in the FT-IR spectra of bovine serum albumin (BSA) in the presence of DMY have also been observed, indicating conformational changes in BSA upon interaction with DMY researchgate.net.
While specific peak assignments for pure this compound across various studies can show slight variations depending on the sample preparation and instrumentation, typical FT-IR spectra of flavonoids like DMY exhibit characteristic absorption bands corresponding to hydroxyl (-OH) stretching vibrations, carbonyl (C=O) stretching, and aromatic ring vibrations. These spectral features are key to identifying and studying DMY.
Other Structural Elucidation Techniques (e.g., Single-Crystal X-ray Diffraction, Thermogravimetry, Differential Thermal Analysis)
Beyond FT-IR, other techniques provide complementary information for the comprehensive structural elucidation and thermal characterization of this compound.
Single-Crystal X-ray Diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and crystal packing uhu-ciqso.es, wur.nl. SC-XRD has been applied in research involving this compound, particularly in the context of cocrystal formation. For example, single-crystal X-ray diffraction results were used to reveal the hydrogen-bonding interactions between the hydroxyl groups of DMY and acceptors of pentoxifylline (B538998) in a drug-drug cocrystal hydrate (B1144303) nih.gov. This technique is crucial for unequivocally confirming the structure and absolute configuration of synthesized organic molecules wur.nl. SC-XRD was also used to analyze the structure of DMY extracted and purified using a new chelating method nih.gov, acs.org, acs.org.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition behavior of materials by measuring mass change (TGA) and heat flow (DTA) as a function of temperature nih.gov. These techniques are valuable for understanding how DMY behaves under heating, which is relevant for processing, storage, and formulation development. TGA and DTA have been utilized to examine the thermal stability of DMY nih.gov, acs.org, acs.org. TGA has also been used to characterize chitosan-based hydrogels containing DMY, indicating the thermal stability of the composite material nih.gov. Studies have employed TGA to assess the thermal stability of DMY when used as an antioxidant for polymers like polypropylene (B1209903) researchgate.net and linear low-density polyethylene (B3416737) researchgate.net. TGA measurements have confirmed the transformation of dihydromyricetin to myricetin (B1677590) under certain conditions researchgate.net.
While specific thermal decomposition profiles can vary based on the sample and experimental conditions, TGA typically shows mass loss stages corresponding to dehydration, decomposition, and oxidation of the compound. DTA provides information about endothermic and exothermic processes, such as melting and decomposition.
Methods for Studying Stability and Degradation in Research Settings
The stability of this compound is a critical factor influencing its efficacy and application, particularly in food and pharmaceutical contexts researchgate.net, nih.gov. DMY is known to be chemically unstable, with its stability affected by factors such as heat, pH, and metal ions researchgate.net, nih.gov.
Research employs various methods to study the stability and degradation pathways of DMY. One common approach involves exposing DMY to different environmental conditions (e.g., varying temperature, pH, light, presence of metal ions) and monitoring its degradation over time using chromatographic and spectroscopic techniques researchgate.net, nih.gov. For instance, studies have investigated the stability of DMY in cell culture medium like DMEM, finding that it is highly unstable and degrades into dimers and oxidized products, with lower temperatures increasing stability and the presence of Vitamin C also improving stability researchgate.net.
Chromatographic methods, such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), are powerful tools for identifying and quantifying DMY and its degradation products researchgate.net. These methods allow for the separation and detection of various compounds in a mixture, providing detailed information about the degradation process and the structures of the resulting products researchgate.net.
Spectroscopic techniques, including UV-Vis spectroscopy, are also used to monitor DMY stability by observing changes in its absorption spectrum researchgate.net. For example, changes in the UV absorption spectra of DMY in the presence of iron ions at different pH values have been studied researchgate.net.
Encapsulation in delivery systems is a common strategy investigated to enhance DMY stability and overcome issues like poor solubility and membrane permeability researchgate.net, tandfonline.com, frontiersin.org. Research methods in this area involve preparing different formulations (e.g., solid dispersions, nanocapsules, microemulsions, cyclodextrin (B1172386) inclusion complexes, phospholipid complexes, cocrystals) and evaluating the stability of DMY within these systems under various conditions researchgate.net, tandfonline.com. For example, a dihydromyricetin-loaded self-emulsifying drug delivery system (DMY-SEDDS) showed enhanced stability of DMY in simulated intestinal fluid compared to a DMY solution mdpi.com. Cocrystal formation with compounds like pentoxifylline or berberine (B55584) hydrochloride has also been shown to improve the thermal stability and solubility of DMY nih.gov, tandfonline.com.
Studying the degradation mechanisms of DMY involves identifying the chemical reactions that lead to its breakdown. Research has indicated that DMY can undergo oxidation, dimerization, and ring-cleavage reactions researchgate.net. The presence of ortho-trihydroxyl groups and an active α-hydrogen on the carbonyl group contribute to its susceptibility to oxidation researchgate.net.
Here is a summary of some analytical techniques and their applications in DMY research:
| Analytical Technique | Application in DMY Research |
| FT-IR Spectroscopy | Identifying functional groups, confirming structure, studying interactions in formulations. |
| Single-Crystal X-ray Diffraction (SC-XRD) | Determining precise 3D crystal structure, revealing intermolecular interactions (e.g., in cocrystals). |
| Thermogravimetric Analysis (TGA) | Assessing thermal stability, studying decomposition behavior, characterizing composite materials. |
| Differential Thermal Analysis (DTA) | Identifying thermal events like melting and decomposition, evaluating thermal stability. |
| UPLC-MS/MS | Identifying and quantifying DMY and its degradation products. |
| UV-Vis Spectroscopy | Monitoring stability by observing changes in absorption spectra, studying interactions. |
These advanced analytical methodologies are indispensable for gaining a comprehensive understanding of this compound's fundamental properties and for developing stable and effective formulations for its potential applications.
Chemical Synthesis and Structure Activity Relationship Sar Studies of Dihydromyricetin Derivatives
Synthetic Routes for (-)-Dihydromyricetin Analogues
The synthesis of this compound analogues primarily focuses on modifying the hydroxyl groups and ring structures to alter physicochemical properties and biological activities. Various strategies have been employed to achieve these modifications.
Williamson Ether Synthesis
Williamson ether synthesis is a fundamental reaction in organic chemistry used to synthesize ethers from an alkoxide and a primary alkyl halide. This method has been applied to this compound to introduce ether linkages, typically at hydroxyl positions tandfonline.comnih.govresearchgate.netresearchgate.netresearchgate.net. For instance, Williamson ether synthesis has been utilized to introduce long-chain carboxylate groups at the C7-OH position of DHM tandfonline.comnih.govresearchgate.net. This modification can influence the lipophilicity and, consequently, the biological activity of the resulting derivatives tandfonline.com. A general procedure for this synthesis involves reacting dihydromyricetin (B1665482) with a bromine substituent and potassium carbonate in a solvent like DMF, followed by stirring and heating tandfonline.comnih.govresearchgate.net.
Other Synthetic Modification Strategies (e.g., Oxidation, Acylation, Glucosylation, Selenylation)
Beyond Williamson ether synthesis, several other chemical modification strategies are employed to synthesize DHM derivatives:
Oxidation: Oxidation reactions can alter the structural features of DHM. For example, DHM can be oxidized to myricetin (B1677590) in the presence of alkali and oxygen tandfonline.comnih.govresearchgate.netresearchgate.net. The oxidation of the C2-C3 sigma bond to a double bond has been explored in conjunction with other modifications to enhance activity tandfonline.comnih.gov.
Acylation: Acylation involves the introduction of acyl groups, typically to the hydroxyl groups of DHM. This modification is often performed to improve lipophilicity and enhance penetration through lipid membranes rsc.orgrsc.orgmdpi.commdpi.comresearchgate.net. Enzymatic acylation, often catalyzed by lipases, offers advantages such as milder conditions and higher regioselectivity compared to chemical methods rsc.orgnih.govmdpi.commdpi.comresearchgate.netacs.org. Studies have synthesized acylated DHM derivatives with varying carbon chain lengths (e.g., C2, C4, C6, C8, C12) by reacting DHM with fatty acid vinyl esters mdpi.comresearchgate.net. The substitution site for acylation has been identified at positions like the 3-OH and 7-OH mdpi.commdpi.comresearchgate.net.
Glucosylation: Glucosylation involves the attachment of glucose moieties to DHM, primarily to improve water solubility and stability rsc.orgrsc.orgrsc.orgresearchgate.netresearchgate.net. Enzymatic glucosylation using enzymes like sucrose (B13894) phosphorylase variants has been shown to regioselectively catalyze the formation of DHM glucosides, such as dihydromyricetin 4′-O-α-D-glucopyranoside rsc.orgrsc.orgrsc.orgresearchgate.net.
Selenylation: Selenylation involves the introduction of selenium atoms into the DHM structure. This modification can lead to compounds with potentially enhanced or synergistic biological activities mdpi.comresearchgate.netresearchgate.netnih.gov. Selenium modification of dihydromyricetin has been achieved through reactions catalyzed by SeO₂ and HCl, resulting in selenium covalently tethered to hydroxyl groups, such as the 4′-hydroxyl group of the B-ring via an O-Se-O bond mdpi.comresearchgate.netresearchgate.netnih.gov.
Design and Synthesis of Novel Derivatives for Research Purposes
The design and synthesis of novel DHM derivatives are driven by the need to improve its pharmacological profile, including bioavailability, potency, and targeted activity rsc.orgnih.govmdpi.com. Researchers design derivatives by strategically modifying specific positions on the DHM core structure to investigate the impact of these changes on biological activity tandfonline.comnih.gov. The synthetic design often considers retaining key structural features, such as the B-ring 3,4,5-trihydroxyphenyl structure, while introducing lipophilic or other functional groups to enhance properties like cell membrane penetration tandfonline.comnih.gov.
Novel derivatives are synthesized using the methods described above, often involving multi-step reactions to achieve the desired structural modifications tandfonline.comnih.gov. The synthesized compounds are then characterized using techniques such as LC-MS and NMR spectroscopy to confirm their structures tandfonline.comnih.govmdpi.commdpi.comresearchgate.net. These novel derivatives are subsequently evaluated for various biological activities to establish SARs and identify promising candidates for further development mdpi.comtandfonline.comresearchgate.netresearchgate.netnih.govresearchgate.net.
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of DHM and its derivatives relates to their biological effects. These investigations help identify the key structural features responsible for activity and guide the design of more potent and effective analogues.
Impact of Structural Modifications on Biological Activity
Structural modifications to DHM can significantly impact its biological activities, including antioxidant, antiviral, and enzyme inhibitory effects rsc.orgmdpi.comtandfonline.commdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net.
Acylation: Acylation generally improves the lipophilicity of DHM derivatives, which can enhance their penetration through lipid systems and cell membranes rsc.orgmdpi.commdpi.comresearchgate.net. The impact on antioxidant activity varies depending on the assay system and the length of the acyl chain mdpi.comresearchgate.net. For example, while acylation might reduce antioxidant activity in some systems like sunflower oil, derivatives with medium chain lengths (e.g., C8-DHM) have shown improved activity in cellular antioxidant activity tests mdpi.com. Excessive acylation can sometimes reduce antioxidant activity nih.gov.
Glucosylation: Glucosylation primarily enhances water solubility and stability rsc.orgrsc.orgrsc.org. While glycosylation of phenolic hydroxyl groups can sometimes reduce antioxidant potential in other flavonoid types, the effect on DHM derivatives depends on the location of the glucosyl moiety rsc.orgmdpi.com.
Selenylation: Selenylation has been shown to augment certain biological activities. Selenium-modified dihydromyricetin exhibited significantly increased inhibitory effects on α-amylase and α-glucosidase compared to unmodified DHM mdpi.comresearchgate.netresearchgate.netnih.gov. It also showed marked inhibitory effects on the proliferation of certain cancer cells mdpi.comresearchgate.netnih.gov.
Oxidation and Etherification: Modifications involving oxidation and etherification, such as introducing long-chain carboxylate groups via Williamson ether synthesis and oxidizing the C2-C3 bond, have been explored to enhance specific activities like antiviral effects against SARS-CoV-2 tandfonline.comnih.govresearchgate.net. The length of the introduced carbon chain can have different effects on preventive versus therapeutic antiviral activity tandfonline.comresearchgate.net.
Role of Specific Hydroxyl Groups and Ring Structures in Activity
The presence and position of hydroxyl groups and the structure of the rings in DHM are critical for its biological activities nih.govias.ac.inmdpi.com.
Hydroxyl Groups: DHM possesses multiple hydroxyl groups, which contribute significantly to its antioxidant activity by scavenging free radicals nih.govmdpi.comias.ac.in. The ortho-dihydroxy system in the B-ring (hydroxyl groups at C-3′ and C-4′) is particularly important for antioxidant activity and metal chelation rsc.orgnih.govias.ac.in. The hydroxyl groups at the C-3 position in the C-ring and the C-5 and C-7 positions in the A-ring also contribute to radical scavenging capacity rsc.orgias.ac.in. The number and positions of hydroxyl groups are key determinants of radical scavenging and metal chelating activity ias.ac.in.
Below is a table summarizing some research findings on DHM derivatives and their activities:
| Derivative Type | Modification Site(s) | Key Structural Change | Observed Impact on Activity | Source(s) |
| Acylated DHM | 3-OH, 7-OH, Glucose 6''-OH | Introduction of fatty acyl chains of varying lengths | Improved lipophilicity; Varied impact on antioxidant activity depending on chain length and assay system; Enhanced activity in cellular models rsc.orgmdpi.commdpi.comresearchgate.net. | rsc.orgmdpi.commdpi.comresearchgate.net |
| Glucosylated DHM | 4'-OH | Attachment of glucose moiety | Improved water solubility and stability; Impact on antioxidant activity depends on location rsc.orgrsc.orgrsc.orgresearchgate.net. | rsc.orgrsc.orgrsc.orgresearchgate.net |
| Selenylated DHM | 4'-OH (B-ring) | Covalent attachment of selenium via O-Se-O bond | Augmented inhibition of α-amylase and α-glucosidase; Marked inhibition of cancer cell proliferation mdpi.comresearchgate.netresearchgate.netnih.gov. | mdpi.comresearchgate.netresearchgate.netnih.gov |
| Etherified/Oxidized DHM | C7-OH, C2-C3 bond | Introduction of long-chain carboxylate, C2-C3 oxidation | Enhanced antiviral activity against SARS-CoV-2; Activity depends on carbon chain length tandfonline.comnih.govresearchgate.net. | tandfonline.comnih.govresearchgate.net |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques, particularly molecular docking, play a significant role in understanding the potential mechanisms of action of this compound (DHM) and its derivatives. These in silico methods allow for the prediction of binding interactions between DHM or its derivatives and target molecules, offering insights into potential therapeutic targets and guiding the design of novel compounds with improved activity.
Molecular Docking Studies
Molecular docking is a widely used computational technique in drug discovery to predict the preferred orientation of a ligand when bound to a protein or other target molecule. Studies have employed molecular docking to investigate the interactions of DHM with a diverse range of proteins implicated in various biological processes and diseases.
DHM has been subjected to molecular docking simulations to explore its binding to enzymes involved in its biosynthesis, such as NgF3′5′H3, a key enzyme in the dihydromyricetin synthesis pathway in Nekemias grossedentata. wikipedia.org These studies help in understanding the substrate affinity and catalytic function of such enzymes. wikipedia.org
Furthermore, molecular docking has been extensively utilized to identify potential therapeutic targets of DHM. This includes docking studies with proteins involved in viral infections, such as the SARS-CoV-2 main protease (Mpro), to assess the potential antiviral activity of DHM and its derivatives. senescence.infonih.govmdpi.com
Docking simulations have also been performed to investigate the interaction of DHM with proteins relevant to various diseases, including:
c-KIT, a tyrosine-protein kinase implicated in calcific aortic valve disease. nih.gov
Proteins associated with liver injury, such as CASP3, HIF1A, SRC, and VEGFA. wikipedia.orgwikipedia.orgmdpi.com
The P2X7 receptor, which is involved in diabetic neuropathic pain and depression comorbidity. guidetopharmacology.org
Bacterial proteins like RplB, RplV, LpxA, and YafC, to understand the antibacterial mechanisms of DHM against Escherichia coli. fishersci.at
CYP2E1 and Keap1, relevant to ethanol-induced cytotoxicity. ottokemi.com
The receptor for advanced glycation end products (RAGE), a target in skin aging. thegoodscentscompany.com
Key target genes involved in type 2 diabetes mellitus, including VEGFA, SRC, HIF1A, ESR1, KDR, MMP9, PPARG, and MAPK14. mpg.decenmed.com
The nucleotide-binding domain of human Pgp, in the context of multidrug resistance. frontiersin.org
Paired helical filament (PHF) tau, a key component in Alzheimer's disease pathology. nih.gov
RORγt, a protein involved in systemic sclerosis and atopic dermatitis. mpg.de
DNA methyltransferase 1 (DNMT1), an enzyme related to DNA methylation and aging.
These docking studies aim to predict how DHM interacts with the binding sites of these target proteins, providing a molecular basis for its observed biological activities and guiding further experimental validation.
Prediction of Binding Affinities and Molecular Interactions with Target Molecules
Computational studies provide predictions of the binding affinity between DHM and its target molecules, typically expressed as binding energy (kcal/mol). Lower (more negative) binding energy values generally indicate a stronger predicted binding affinity and greater stability of the ligand-protein complex. wikipedia.orgguidetopharmacology.org A binding energy below 0 kcal/mol suggests potential for spontaneous binding, while values below -5 kcal/mol indicate favorable binding activity, and below -7 kcal/mol signify strong docking activity. wikipedia.orgwikipedia.org
Molecular docking studies have predicted favorable binding affinities for DHM with several target proteins. For instance, the binding energy between DHM and the NgF3′5′H3 protein was predicted to be -7.4 kcal/mol, indicating a strong binding affinity. wikipedia.org Docking with proteins related to liver injury showed binding energies of -5.03 kcal/mol for CASP3, -7.8 kcal/mol for HIF1A, -6.4 kcal/mol for SRC, and -5.86 kcal/mol for VEGFA, with HIF1A exhibiting the highest predicted affinity among these. wikipedia.orgwikipedia.orgmdpi.com DHM was also predicted to have high-affinity binding to the P2X7 receptor, with docking scores around -7.4 kcal/mol reported in some modes. guidetopharmacology.org
Surface plasmon resonance (SPR) analysis, an experimental technique, has been used to confirm the binding affinity predicted by molecular docking. For example, SPR analysis corroborated the high binding affinity of DHM to RAGE, determining a dissociation constant (KD) of 28.7 μM. thegoodscentscompany.com This affinity was found to be stronger and more stable than that of a known RAGE inhibitor used as a positive control. thegoodscentscompany.com
The predicted binding affinities and detailed molecular interactions derived from computational studies provide valuable insights into the potential mechanisms by which DHM exerts its biological effects and contribute to structure-activity relationship (SAR) studies by suggesting how modifications to the DHM structure might affect its binding to specific targets. frontiersin.orgresearchgate.net
Here is a summary of some predicted binding affinities from molecular docking studies:
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interaction Types | Source |
| NgF3′5′H3 | -7.4 | Hydrogen bonding | wikipedia.org |
| CASP3 | -5.03 | Van der Waals, Carbon-Hydrogen bonding, Pi-anion, Pi-Pi stacking | wikipedia.orgmdpi.com |
| HIF1A | -7.8 | Van der Waals | wikipedia.orgmdpi.com |
| SRC | -6.4 | Van der Waals, Carbon-Hydrogen bonding, Pi-anion, Pi-Pi stacking | wikipedia.orgmdpi.com |
| VEGFA | -5.86 | Van der Waals, Carbon-Hydrogen bonding, Pi-anion, Pi-Pi stacking | wikipedia.orgmdpi.com |
| P2X7 receptor | -7.4 (example mode) | Not specified in detail | guidetopharmacology.org |
| RAGE | Not specified (KD = 28.7 μM via SPR) | Shares binding site with other inhibitors | thegoodscentscompany.com |
Note: Binding energy values can vary depending on the software and methodology used in the docking study.
Molecular and Cellular Mechanisms of Action of Dihydromyricetin
Modulation of Cellular Signaling Pathways
DHM has been shown to interact with several pivotal signaling pathways, influencing downstream cellular responses.
NF-κB Pathway Regulation
The NF-κB signaling pathway is a central regulator of inflammatory and immune responses. DHM has been widely reported to exert anti-inflammatory effects by negatively regulating NF-κB activation. Studies have shown that DHM can inhibit the nuclear translocation of NF-κB p65, a key component of the NF-κB complex. spandidos-publications.comresearchgate.netcapes.gov.brjmb.or.krmdpi.com This inhibition can occur through various mechanisms, including the suppression of upstream signaling components like IKK-α and the modulation of the TLR4/NF-κB pathway. jmb.or.krspandidos-publications.comfrontiersin.orgnih.gov For instance, DHM has been shown to reduce the binding of the TLR4 receptor to its ligand LPS, thereby inhibiting the activation of the downstream NF-κB signaling pathway and leading to reduced production of pro-inflammatory cytokines like IL-1β and TNF-α. jmb.or.kr In the context of atherosclerosis, DHM inhibits M1 macrophage polarization by modulating the miR-9-mediated SIRT1/NF-κB signaling pathway. researchgate.netnih.govnih.gov Research indicates that DHM downregulates miR-9 and upregulates its target gene SIRT1, which in turn affects the NF-κB pathway. nih.gov
PI3K/Akt and AMPK/mTOR Pathway Interactions
The PI3K/Akt and AMPK/mTOR pathways are crucial for regulating cell growth, metabolism, proliferation, and survival. DHM has been shown to interact with both pathways, often with opposing effects depending on the cellular context. DHM can regulate the PI3K/Akt pathway in different cancer cell types, influencing processes like proliferation and apoptosis. spandidos-publications.com For example, DHM has been shown to activate Akt in some contexts, contributing to cellular protection. frontiersin.org Conversely, DHM can inhibit the PI3K/Akt/mTOR pathway, which has been observed in studies investigating its effects on liver inflammation and intestinal fibrosis by inducing autophagy. researchgate.netnih.govresearchgate.net
The AMPK/mTOR pathway is a key regulator of energy homeostasis and autophagy. DHM is recognized as a natural AMPK activator. frontiersin.org Activation of AMPK by DHM can lead to the inhibition of mTOR, promoting autophagy. frontiersin.orgresearchgate.netcapes.gov.brmedchemexpress.com This mechanism is implicated in DHM's effects on skeletal muscle insulin (B600854) resistance and protection against doxorubicin-induced cardiotoxicity. researchgate.netcapes.gov.brnih.gov Studies have shown that DHM increases the levels of phosphorylated AMPK and decreases phosphorylated mTOR levels. researchgate.netcapes.gov.br
Nrf2/HO-1 Antioxidant Pathway Activation
The Nrf2/HO-1 pathway is a primary defense mechanism against oxidative stress. DHM is a known activator of the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes such as HO-1 and NQO1. capes.gov.brfrontiersin.orgmedchemexpress.comresearchgate.netmdpi.com This activation helps to counteract oxidative stress and reduce oxidative damage. frontiersin.org The activation of Nrf2 by DHM can occur through various mechanisms, including the modulation of Keap1, which typically sequesters Nrf2 in the cytoplasm. capes.gov.brmedchemexpress.com DHM has been shown to decrease Keap1 expression, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes like HO-1. capes.gov.brmedchemexpress.com The ERK/Nrf2/HO-1 pathway has also been identified as a mechanism by which DHM enhances antioxidant capacity. researchgate.netmdpi.com
MAPK and ERK1/2 Signaling Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are involved in various cellular processes such as proliferation, differentiation, and apoptosis. DHM has been shown to modulate MAPK and ERK1/2 signaling. spandidos-publications.comfrontiersin.orgfrontiersin.orgnih.gov In some instances, DHM activates ERK1/2, contributing to the activation of downstream pathways like Nrf2/HO-1. frontiersin.orgresearchgate.netmdpi.com Conversely, DHM can also inhibit the phosphorylation of p38 and ERK1/2 in certain cancer cell lines, which may contribute to its anti-proliferative and pro-apoptotic effects. spandidos-publications.comspandidos-publications.comnih.gov The specific effect on MAPK signaling appears to be context-dependent.
SIRT1 and SIRT3 Pathway Activation
Sirtuins, particularly SIRT1 and SIRT3, are NAD+-dependent deacetylases involved in regulating various cellular processes, including metabolism, stress resistance, and aging. DHM has been shown to activate both SIRT1 and SIRT3 pathways. nih.govfrontiersin.orgmdpi.comnih.govmdpi.comacs.org DHM's activation of SIRT1 is implicated in its anti-inflammatory effects, particularly in modulating macrophage polarization via the miR-9/SIRT1/NF-κB axis. researchgate.netnih.govnih.gov Activation of SIRT3 by DHM is linked to the maintenance of mitochondrial homeostasis and protection against oxidative stress and cellular damage in various conditions, including myocardial hypertrophy and diabetic cardiomyopathy. mdpi.comnih.govmdpi.comresearchgate.net The AMPK-PGC-1α-SIRT3 signaling pathway has been identified as a mechanism by which DHM activates SIRT3. nih.govresearchgate.net
JAK/STAT Pathway Regulation
The JAK/STAT signaling pathway is crucial for mediating the effects of cytokines and growth factors, playing roles in immune responses, cell proliferation, and differentiation. Research indicates that DHM can modulate JAK/STAT signaling in different cancers. nih.gov While the precise mechanisms are still being elucidated, the interaction with this pathway suggests a potential role for DHM in influencing immune responses and cell growth regulated by cytokine signaling. nih.govdntb.gov.uafrontiersin.org
AGE-RAGE Signaling Pathway Inhibition
Advanced Glycation End Products (AGEs) are implicated in various pathological processes, including aging, by forming cross-links with proteins and activating the Receptor for Advanced Glycation End Products (RAGE) mdpi.com. This interaction triggers pro-inflammatory pathways. (-)-Dihydromyricetin has demonstrated inhibitory effects on the AGE-RAGE signaling pathway. Studies using AGE-induced senescent human skin fibroblasts have shown that DHM significantly reduces senescence-associated markers and promotes cell proliferation mdpi.com. Transcriptomic analysis indicated that DHM downregulates genes related to AGE-RAGE signaling, notably suppressing the expression of AGER, the gene encoding RAGE mdpi.com. Molecular docking analysis suggests that DHM binds to a site on RAGE similar to that of other known RAGE inhibitors mdpi.com. Surface plasmon resonance (SPR) analysis has further confirmed a high binding affinity of DHM to RAGE, which was found to be stronger and more stable than that of the known RAGE inhibitor FPS-ZM1 mdpi.com.
Data from a study on AGE-induced senescent fibroblasts showed the following effects of DHM:
| Effect | Observation | Citation |
| Reduction in senescence-associated markers | Significant | mdpi.com |
| Promotion of cell proliferation | Approximately 1.5-fold increase | mdpi.com |
| Downregulation of AGE-RAGE signaling | Significant | mdpi.com |
| Suppression of AGER gene expression | Notable | mdpi.com |
Binding affinity data from SPR analysis:
| Compound | Target | KD (μM) | Citation |
| This compound | RAGE | 28.7 | mdpi.com |
| FPS-ZM1 | RAGE | 40.7 | mdpi.com |
IRE1α Signaling Pathway Modulation
Information regarding the specific modulation of the IRE1α signaling pathway by this compound was not found in the provided search results.
IRF4/PGC-1α Pathway in Metabolic Regulation
Information regarding the specific effects of this compound on the IRF4/PGC-1α pathway in metabolic regulation was not found in the provided search results.
Regulation of Cellular Processes
Cellular Apoptosis Mechanisms (e.g., Caspase-3, Bax/Bcl-2, p53)
This compound has been observed to influence cellular apoptosis, a programmed cell death process. Apoptosis is regulated by a complex network of proteins, including caspases, and members of the Bcl-2 family like Bax and Bcl-2, as well as the tumor suppressor protein p53 mdpi.comuni.luabertay.ac.ukmdpi.com. While the provided search results mention these proteins in the context of apoptosis and other compounds, direct detailed research findings specifically on how this compound modulates these exact proteins (Caspase-3, Bax/Bcl-2, p53) were not explicitly detailed in the snippets. However, the regulation of apoptosis often involves the balance between pro-apoptotic proteins (e.g., Bax, Caspase-3) and anti-apoptotic proteins (e.g., Bcl-2) idrblab.netresearchgate.netjcbose.ac.in. The p53 protein can induce cell cycle arrest or apoptosis in response to cellular stress google.comoup.com.
Autophagy Modulation (e.g., Induction, Dual-Regulatory Effects)
Information specifically detailing the modulation of autophagy, including its induction or dual-regulatory effects, by this compound was not found in the provided search results.
Cell Cycle Progression Inhibition (e.g., Cdc25A, Cdc2, P-Cdc2)
This compound has been indicated to influence cell cycle progression. In AGE-induced senescent fibroblasts, DHM treatment upregulated genes related to the cell cycle mdpi.com. While the search results mention Cdc25A and Cdc2 (also known as CDK1) in the context of cell cycle regulation and inhibition by other compounds nih.govplos.orgnih.govnih.gov, direct detailed findings on how this compound specifically inhibits Cdc25A, Cdc2, or affects P-Cdc2 were not explicitly available in the provided snippets. However, the observed upregulation of cell cycle-related genes by DHM in senescent cells suggests an influence on the cell cycle machinery mdpi.com.
Oxidative Stress Mitigation (e.g., ROS Scavenging, Antioxidant Enzyme Induction)
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. mdpi.comfrontiersin.org DHM has demonstrated significant antioxidant properties through multiple mechanisms. It can directly scavenge ROS, thereby reducing their accumulation and subsequent cellular damage. mdpi.comspandidos-publications.comnih.gov Studies have shown that DHM treatment can reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decrease intracellular ROS overproduction in various cell types, including human umbilical vein endothelial cells (HUVECs). frontiersin.orgmdpi.com
Furthermore, DHM can enhance the activity of endogenous antioxidant enzymes. It has been reported to activate the Nrf2/HO-1 signaling pathway, which is crucial for the induction of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). frontiersin.orgmdpi.commdpi.comacs.org For instance, in a cisplatin-induced mouse kidney injury model, DHM administration increased CAT and SOD activities and reduced MDA levels, mitigating oxidative stress. mdpi.com Similarly, DHM treatment improved SOD activity and decreased MDA levels in the hippocampus of sleep-deprived mice. mdpi.com Activation of the Nrf2/Keap-1 pathway by DHM leads to the upregulation of antioxidant enzymes, enhancing cellular resistance to oxidative damage. frontiersin.orgmdpi.comacs.org
Anti-inflammatory Cascade Inhibition (e.g., Cytokine Production, Macrophage Polarization, NLRP3 Inflammasome)
Inflammation is a complex biological response involved in disease progression. DHM exhibits anti-inflammatory effects by targeting various components of the inflammatory cascade. It can reduce the production of pro-inflammatory cytokines. nih.gov For example, DHM treatment decreased levels of TNF-α and IL-1β in the vessel wall of Apoe-deficient mice. nih.gov
DHM also influences macrophage polarization, a key process in the inflammatory response. Macrophages differentiate into different phenotypes, primarily pro-inflammatory M1 and anti-inflammatory M2 types. nih.gov Studies have shown that DHM can inhibit M1 macrophage polarization and promote polarization towards an anti-inflammatory phenotype. nih.govfrontiersin.org This effect on macrophage polarization is considered a significant mechanism underlying DHM's anti-inflammatory properties. nih.govfrontiersin.org
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the activation of inflammatory responses and the maturation of pro-inflammatory cytokines like IL-1β and IL-18. researchgate.netfrontiersin.org Research indicates that DHM can inhibit the activation of the NLRP3 inflammasome. researchgate.netresearchgate.net For instance, DHM alleviated methotrexate-induced hepatotoxicity by suppressing the NLRP3 inflammasome/caspase-1 axis. researchgate.net
Mitochondrial Dysfunction Improvement
Mitochondrial dysfunction is implicated in various pathological conditions, including metabolic disorders and organ injury. karger.comtandfonline.com DHM has demonstrated the ability to improve mitochondrial function. It can stimulate mitochondrial biogenesis, promote mitochondrial fusion, and restore mitochondrial membrane potential. karger.com Studies have shown that DHM treatment can rescue reduced mitochondrial DNA content and enhance the activity of mitochondrial respiratory chain complexes. karger.com
In models of muscle atrophy, DHM improved mitochondrial function via the PGC-1α pathway. karger.com PGC-1α is a master regulator of mitochondrial biogenesis. frontiersin.org Furthermore, DHM has been shown to alleviate cisplatin-induced mitochondrial dysfunction and mitochondrial-mediated apoptosis in renal tissues. tandfonline.com In alcohol-fed mice, DHM improved hepatic mitochondrial outcomes by activating the AMPK/Sirt-1/PGC-1α signaling axis, enhancing hepatic bioenergetics and mitochondrial viability. researchgate.net
Endoplasmic Reticulum Stress Modulation
Endoplasmic reticulum (ER) stress occurs when the ER's capacity to handle protein folding is overwhelmed, leading to the activation of the unfolded protein response (UPR). While adaptive UPR helps restore ER homeostasis, prolonged or unresolved ER stress can trigger cell death and inflammatory pathways. researchgate.net DHM has been shown to modulate ER stress. It can stimulate ROS production through ER stress to induce anti-tumor effects in some contexts. spandidos-publications.com Conversely, DHM-stimulated ROS accumulation can also lead to an ER stress response, upregulating markers like GRP78, p-PERK, and CHOP, which can promote apoptosis in certain cancer cells. mdpi.com Research suggests a crosstalk between ER stress and inflammation in various diseases, and DHM's modulation of ER stress pathways may contribute to its therapeutic effects. researchgate.net
Epithelial-Mesenchymal Transition (EMT) Inhibition
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire mesenchymal properties, playing a crucial role in tissue development, wound healing, and disease progression, including cancer metastasis. nih.gov DHM has been shown to inhibit EMT in various cancer cell lines. mdpi.comnih.gov It can downregulate the expression of mesenchymal markers such as ZEB1 and vimentin (B1176767) while increasing the expression of epithelial markers like E-cadherin. nih.govresearchgate.net For example, in cholangiocarcinoma cells, DHM treatment significantly inhibited EMT by regulating the miR-455/ZEB1 axis. nih.govnih.gov In ovarian cancer, DHM can block EMT via the NF-κB/Snail signaling pathway. mdpi.com
Angiogenesis Regulation
Angiogenesis, the formation of new blood vessels, is a critical process in physiological and pathological conditions, including tumor growth and metastasis. mdpi.comnih.gov DHM has demonstrated the ability to regulate angiogenesis. It has been reported to inhibit angiogenesis in hepatocellular carcinoma cells by downregulating the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govspandidos-publications.com In ischemic flaps, DHM promoted angiogenesis and blood flow by activating the KEAP1-Nrf2 signaling pathway. nih.gov DHM's effect on angiogenesis can contribute to its anti-tumor effects by limiting the blood supply to tumors. mdpi.comfrontiersin.org
Enzyme and Receptor Interactions
This compound has been shown to interact with various enzymes and receptors, contributing to its pharmacological activities. One notable interaction is with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. In vitro studies using human liver microsomes have indicated that DHM can inhibit the activity of certain CYP isoforms, specifically CYP3A4, CYP2E1, and CYP2D6. nih.govtandfonline.comtandfonline.com Enzyme kinetic studies revealed that DHM acts as a non-competitive inhibitor of CYP3A4 and a competitive inhibitor of CYP2E1 and CYP2D6. nih.govtandfonline.comtandfonline.com This inhibition suggests a potential for pharmacokinetic drug interactions when DHM is co-administered with drugs metabolized by these enzymes. nih.govtandfonline.comtandfonline.com
Another significant interaction is with GABAA receptors, which are major targets of alcohol in the brain. consensus.appnih.gov DHM has demonstrated unique activity at GABAA receptors, which is believed to contribute to its effects on alcohol intoxication and withdrawal symptoms in animal models. consensus.appnih.govmdpi.com DHM can antagonize alcohol-induced potentiation of GABAARs and prevent alterations in receptor responsiveness. nih.gov This interaction appears to involve the benzodiazepine (B76468) (BZ) binding sites on GABAARs, as its anti-alcohol effects can be blocked by flumazenil, a BZ antagonist. nih.gov
Cytochrome P450 (CYP) Enzyme Inhibition (e.g., CYP3A4, CYP2E1, CYP2D6)
In vitro studies using human liver microsomes have demonstrated that this compound can inhibit the activity of several cytochrome P450 (CYP) isoforms, notably CYP3A4, CYP2E1, and CYP2D6 nih.govtandfonline.com. The inhibition of these enzymes suggests a potential for pharmacokinetic drug interactions when this compound is co-administered with drugs metabolized by these pathways nih.govtandfonline.com.
Research has provided specific data on the inhibitory strength and mechanism of this compound against these CYPs. The half-maximal inhibitory concentration (IC₅₀) values for the inhibition of CYP3A4, CYP2E1, and CYP2D6 were determined to be 14.75 μM, 25.74 μM, and 22.69 μM, respectively nih.govtandfonline.com.
Further enzyme kinetic studies revealed that this compound acts as a non-competitive inhibitor of CYP3A4. nih.govtandfonline.com. For CYP2E1 and CYP2D6, this compound was found to be a competitive inhibitor nih.govtandfonline.com. The inhibition constant (Ki) values were reported as 6.06 μM for CYP3A4, 9.24 μM for CYP2E1, and 10.52 μM for CYP2D6 nih.govtandfonline.com. Additionally, this compound showed time-dependent inhibition for CYP3A4 nih.govtandfonline.com.
These in vitro findings highlight the potential for this compound to influence the metabolism of co-administered drugs that are substrates for CYP3A4, CYP2E1, and CYP2D6. nih.govtandfonline.com.
| CYP Isoform | IC₅₀ (μM) | Ki (μM) | Inhibition Type |
| CYP3A4 | 14.75 | 6.06 | Non-competitive, Time-dependent nih.govtandfonline.com |
| CYP2E1 | 25.74 | 9.24 | Competitive |
| CYP2D6 | 22.69 | 10.52 | Competitive |
Organic Anion-Transporting Polypeptide (OATP) Interactions (e.g., OATP1B1, OATP2B1)
While the provided search results mention potential drug interactions due to CYP inhibition, specific detailed research findings on the direct interaction of this compound with Organic Anion-Transporting Polypeptides (OATP) such as OATP1B1 and OATP2B1 were not explicitly found within the provided snippets. Further research would be needed to elucidate these potential interactions.
α-Amylase and α-Glucosidase Inhibition
This compound has demonstrated inhibitory effects on α-amylase and α-glucosidase, enzymes involved in carbohydrate hydrolysis and glucose absorption mdpi.comresearchgate.net. Inhibition of these enzymes is a strategy for managing postprandial blood glucose levels mdpi.com.
Studies have investigated the inhibitory potency of this compound against α-glucosidase, reporting an IC₅₀ value of 38 ± 0.025 μM nih.gov. Another study reported an IC₅₀ of 78.30 μg/mL for α-glucosidase and 1.501 mg/mL for α-amylase mdpi.com. The interaction between this compound and α-amylase has been shown to decrease the enzyme's catalytic activity nih.govresearchgate.netresearchgate.net. Molecular docking analysis suggests that this compound can form hydrogen bonds with key amino acid residues at the active sites of α-glucosidase and α-amylase, contributing to their inhibition mdpi.comresearchgate.net.
| Enzyme | IC₅₀ Value |
| α-Glucosidase | 38 ± 0.025 μM nih.gov |
| α-Glucosidase | 78.30 μg/mL mdpi.com |
| α-Amylase | 1.501 mg/mL mdpi.com |
GABA Neurotransmission Modulation in Neuronal Models
This compound has been identified as a positive allosteric modulator of GABAₐ receptors, which are the major inhibitory neurotransmitter receptors in the brain alzdiscovery.orgmdpi.comnih.govescholarship.org. This modulation of GABAergic neurotransmission is considered a key mechanism underlying some of its observed effects, particularly in the context of alcohol intoxication and withdrawal symptoms alzdiscovery.orgmdpi.comnih.govescholarship.org.
Research indicates that this compound interacts with GABAₐ receptors, potentially at the benzodiazepine binding site mdpi.comnih.gov. Electrophysiology studies have shown that this compound can potentiate GABAₐ receptor-mediated currents mdpi.comnih.gov. For instance, in Xenopus oocytes expressing α5β3γ2 GABAₐ receptors, this compound significantly potentiated GABA-induced currents mdpi.com. Furthermore, in hippocampal slices, this compound enhanced tonic and miniature inhibitory postsynaptic currents (mIPSCs) in a concentration-dependent manner nih.gov. This enhancement of mIPSCs was primarily attributed to the prolongation of the decay time nih.gov. The effects of this compound on GABAₐ receptors have been shown to be antagonized by flumazenil, a benzodiazepine antagonist, supporting its interaction at the benzodiazepine site mdpi.comnih.gov.
Molecular Interactions with Biomolecules (e.g., Human Serum Albumin)
The interaction of this compound with human serum albumin (HSA), the primary transport protein in blood, has been investigated nih.govresearchgate.netnih.gov. Binding to HSA can significantly influence the pharmacokinetic properties of a compound, including its distribution, metabolism, and excretion nih.gov.
Studies utilizing techniques such as fluorescence spectroscopy, circular dichroism (CD) spectra, and UV-visible absorption spectroscopy have shown that this compound binds to HSA, forming a complex nih.gov. The fluorescence quenching of HSA by this compound is indicative of this complex formation nih.gov. Binding parameters calculated from these studies indicate binding affinities in the order of 10⁵ to 10⁶ L·mol⁻¹ nih.gov.
Thermodynamic analysis of the binding process suggests that hydrophobic interactions and hydrogen bonds play predominant roles in the interaction between this compound and HSA nih.govnih.gov. The binding site of this compound on HSA may be located in the hydrophobic cavity of subdomain IIA nih.gov. The specific binding distance between the tryptophan residue (Trp-214) of HSA and this compound has been estimated using Förster non-radiative resonance energy transfer theory nih.govresearchgate.net. CD spectral results suggest that this compound does not significantly alter the secondary structure of HSA and can help maintain protein stabilization nih.gov.
| Biomolecule | Binding Affinity (L·mol⁻¹) | Primary Interaction Forces | Binding Site (Proposed) |
| Human Serum Albumin | 10⁵ - 10⁶ nih.gov | Hydrophobic, Hydrogen bonds nih.govnih.gov | Subdomain IIA nih.gov |
Preclinical Research and Mechanistic Insights from in Vitro and in Vivo Models
Neurobiological Research Applications
Preclinical studies have explored the effects of DHM in various models of neurological disorders, highlighting its potential neuroprotective and neuromodulatory capabilities.
Studies in Neurodegenerative Disease Models (e.g., Alzheimer's Disease, Parkinson's Disease, Huntington's Disease)
Research in models of Alzheimer's disease (AD) indicates that DHM can ameliorate cognitive deficits. In aged mice exhibiting AD-like pathology, DHM treatment was associated with reduced cognitive impairment phenotypes, along with decreases in brain levels of soluble and insoluble amyloid-beta (Aβ42). alzdiscovery.org DHM also demonstrated protective effects on cognition in rats that received intrahippocampal injections of Aβ42 oligomers, which was accompanied by a reduction in hippocampal neuron loss. alzdiscovery.org Furthermore, studies in APP/PS1 mouse models showed that DHM treatment led to a reduction in microglial activation. alzdiscovery.org In cell culture models, DHM has shown the ability to delay the fibrillogenesis of amyloid-beta. alzdiscovery.org DHM is also reported to be an in vitro inhibitor of AD tau. oup.com
In the context of Parkinson's disease (PD), DHM has exhibited protective effects in both mouse models and cell culture systems. alzdiscovery.orgresearchgate.net Studies using the MPTP mouse model, a common in vivo model for PD, demonstrated that DHM pretreatment protected against the induction of motor impairments and reduced neuronal loss. alzdiscovery.orgresearchgate.net In cell culture, DHM has been shown to inhibit alpha-synuclein (B15492655) fibril formation and associated cytotoxicity. alzdiscovery.org Further research indicates that DHM can modulate alpha-synuclein accumulation and aggregation and enhance the activation of chaperone-mediated autophagy (CMA) in various models, including cell-free systems, cellular models, and transgenic mice overexpressing alpha-synuclein. nih.govresearchgate.net DHM also provided protection against salsolinol-induced toxicity in SH-SY5Y cells, an in vitro model relevant to PD. nih.gov
DHM's effects have also been investigated in in vitro systems and animal models relevant to Huntington's disease (HD), alongside AD and PD. frontiersin.orgresearchgate.netnih.govresearchgate.net
Mechanisms of Neuroprotection (e.g., Anti-neuroinflammation, Oxidative Stress Reduction, Alpha-synuclein Modulation)
Mechanistic studies have revealed several pathways through which DHM exerts its neuroprotective effects. A prominent mechanism involves the reduction of neuroinflammation. DHM has been shown to decrease the levels of pro-inflammatory cytokines, including IL-6, IL-1β, and TNFα. alzdiscovery.org It also inhibits the activation of NF-kB. alzdiscovery.org In AD models, DHM treatment reduced microglial activation and promoted a shift towards an M2-like microglial phenotype. alzdiscovery.org DHM suppresses the activation of the NLRP3 inflammasome in APP/PS1 mice. alzdiscovery.orgnih.gov Additionally, DHM has been found to suppress inflammatory injury in microglial cells by targeting MD2 and inhibiting the formation of the TLR4 complex. capes.gov.br Anti-inflammatory activities, preventing astroglia- and microglia-mediated neuroinflammation, have also been observed in transgenic mouse models of alpha-synuclein pathology treated with DHM. researchgate.net
Oxidative stress reduction is another key neuroprotective mechanism of DHM. DHM has been shown to reduce oxidative stress and protect against oxidative stress-mediated neuronal damage. alzdiscovery.orgfrontiersin.orgnih.gov It inhibits the production of reactive oxygen species (ROS). alzdiscovery.orgresearchgate.net DHM also activates the nuclear factor E2-related factor 2 (NRF2)-mediated antioxidant defense system. nih.govresearchgate.net
DHM's modulation of alpha-synuclein is particularly relevant in PD research. It mitigates alpha-synuclein mediated neurotoxicity and inhibits its fibril formation and associated cytotoxicity in cell culture. alzdiscovery.org In alpha-synuclein overexpressing mice, DHM enhanced the lysosomal degradation of alpha-synuclein through chaperone-mediated autophagy and macroautophagy. alzdiscovery.org DHM is effective in modulating alpha-synuclein accumulation and aggregate formation by augmenting CMA activation. nih.govresearchgate.net
Synaptic Plasticity Enhancement (e.g., PSD95, Synaptophysin)
Preclinical evidence suggests that DHM can enhance synaptic plasticity, a crucial process for learning and memory. Studies have shown that DHM treatment increases the expression levels of postsynaptic density protein 95 (PSD95) and synaptophysin. nih.govresearchgate.nettermedia.plresearchgate.net PSD95 is a key component of the postsynaptic density, while synaptophysin is a presynaptic vesicle protein; both are widely used as markers for synaptic integrity and plasticity. researchgate.netfrontiersin.org Upregulation of these proteins is associated with improvements in learning and memory. researchgate.net In aged AD mice, DHM treatment also restored the level of gephyrin, a postsynaptic GABAAR anchor protein involved in synaptic plasticity. alzdiscovery.orgresearchgate.net
Table 1: Effects of DHM on Synaptic Markers in Preclinical Models
| Marker | Effect of DHM Treatment | Associated Outcome(s) | Model System(s) | Source(s) |
| PSD95 | Increased expression | Improved learning and memory | Rat model of depression, Epilepsy rat model | nih.govresearchgate.netresearchgate.net |
| Synaptophysin | Increased expression | Improved learning and memory | Rat model of depression, Epilepsy rat model | nih.govresearchgate.netresearchgate.net |
| Gephyrin | Restored levels | Improved GABAergic transmission | Aged transgenic mouse model of Alzheimer's disease | alzdiscovery.orgresearchgate.net |
Mood Disorder Models (e.g., Depressive-like Behaviors, Anxiety)
DHM has demonstrated effects in preclinical models of mood disorders. In aged AD mice, DHM treatment resulted in reduced anxiety-related phenotypes. alzdiscovery.orgresearchgate.net Furthermore, DHM has shown significant antidepressant-like effects in a rat model of depression induced by chronic unpredictable mild stress (CUMS) combined with social isolation. nih.govresearchgate.net These beneficial effects on mood-related behaviors are linked to several underlying mechanisms, including the suppression of the advanced glycosylation end products (AGEs)-RAGE signaling pathway, the activation of the NRF2-mediated antioxidant defense system, and the upregulation of synaptic plasticity-related proteins such as PSD95 and synaptophysin. nih.govresearchgate.net
Oncological Research Applications
Preclinical investigations have also explored the potential of DHM in oncology, focusing on its effects on cancer cells.
Inhibition of Cancer Cell Proliferation and Metastasis
DHM has been reported to possess antitumor properties. nih.govnih.govresearchgate.nettandfonline.com General mentions of its anticancer effects are present in the literature. tandfonline.comnih.gov While the provided search results indicate that DHM has demonstrated antitumor potential, detailed mechanisms regarding the specific inhibition of cancer cell proliferation and metastasis were not extensively covered in the retrieved snippets focused primarily on neurobiology. However, the general classification of DHM as having antitumor or anticancer effects in preclinical studies suggests activity in these areas.
Table 2: Reported Preclinical Effects of DHM in Cancer Research
| Reported Effect | Model System(s) | Source(s) |
| Antitumor | Not specified | nih.govnih.govresearchgate.nettandfonline.com |
| Anticancer | Not specified | tandfonline.comnih.gov |
Induction of Apoptosis in Cancer Cells
Preclinical studies have demonstrated the ability of DHM to induce apoptosis in various cancer cell lines and in vivo models. In human hepatocellular carcinoma (HCC) Hep3B cells, DHM treatment significantly increased the percentages of early and late apoptotic cells in a dose-dependent manner nih.govnih.gov. Mechanistically, DHM downregulated the expression of Bcl-2 while upregulating the mRNA and protein levels of pro-apoptotic factors such as cleaved caspase 3, cleaved caspase 9, BAK, BAX, and BAD nih.govnih.gov. These findings suggest that DHM can induce apoptosis in Hep3B cells through the Bcl-2/Caspase-9 signaling pathway nih.govnih.gov.
DHM has also been shown to induce apoptosis in osteosarcoma cells, as evidenced by increased PARP and caspase-3 activity in vitro. aacrjournals.org. In vivo studies using a nude mouse xenograft model confirmed that DHM treatment induced apoptosis in osteosarcoma cells within the tumors, supporting the in vitro findings aacrjournals.org. In mouse hepatoma Hepal-6 cells, DHM induced apoptosis by downregulating the expressions of transforming growth factor β (TGF-β) and NOX4, leading to a reduction in reactive oxygen species (ROS) and ATP production nih.govmdpi.com. Furthermore, DHM can regulate the MDM2-mediated p53 pathway to trigger apoptosis via the exogenous death receptor pathway and promote apoptosis through the endogenous mitochondrial and endoplasmic reticulum pathways nih.gov.
Autophagy Induction in Cancer Cells
Research indicates that DHM can induce autophagy in cancer cells, although the role of autophagy in DHM's anti-cancer effects can vary depending on the cancer type. In cutaneous squamous cell carcinoma (CSCC) A431 cells and HCC cells, DHM activated autophagic cell death, characterized by the upregulation of LC3 II and Beclin 1 and activation of autophagic flux mdpi.com. Specifically, in A431 cells, DHM induced autophagic cell death mediated through the MALAT1-TFEB pathway jcancer.org. DHM treatment led to TFEB de-phosphorylation, activated TFEB nuclear translocation, and increased TFEB reporter activity, which contributed to the expression of autophagy-related genes jcancer.org. In vivo experiments using a xenograft tumor model showed that MALAT1 overexpression abrogated the effects of DHM on TFEB-dependent autophagy and reduced its antitumor ability jcancer.org.
Conversely, in SK-MEL-28 human melanoma cells, DHM has been reported to induce cytoprotective autophagy by activating the NF-κB pathway, which attenuated DHM-induced apoptosis nih.govmdpi.com. Pharmacological inhibition of this DHM-induced autophagy sensitized SK-MEL-28 cells to DHM-induced apoptotic cell death mdpi.com. DHM also induces autophagy by blocking the activation of mTOR at the stage of autophagosomes and acidic lysosomes, thereby impeding the proliferation of HepG2 cells nih.govmdpi.com.
Modulation of Tumor Microenvironment Components
Preclinical studies suggest that DHM can modulate components of the tumor microenvironment. DHM has been demonstrated to significantly lower the expression of human semaphorin 4D (Sema 4D) in vivo and in vitro mdpi.com. Sema 4D is highly expressed in various aggressive cancers and acts as a compensatory angiogenic factor mdpi.com. The reduction in Sema4D expression by DHM resulted in a decrease in inflammatory invasion and limited the expression of inflammatory factors and MDA levels in CoLo-205 colorectal cancer cells mdpi.com. This suggests a potential role for DHM in modulating the inflammatory components of the tumor microenvironment mdpi.com. Additionally, DHM has been shown to inhibit epithelial-mesenchymal transition (EMT) in multiple myeloma (MM) cells in vitro and in a xenograft mouse model, indicating an effect on processes relevant to the tumor microenvironment and metastasis nih.gov.
Mechanistic Synergism in Combination Studies with Chemotherapeutic Agents
DHM has shown potential for synergistic anticancer effects when combined with various chemotherapeutic drugs in preclinical settings nih.govmdpi.comspandidos-publications.comsemanticscholar.org. This synergism can involve increasing the sensitivity of cancer cells to the drugs, reversing multidrug resistance, and enhancing cancer cell death nih.govmdpi.com. For instance, the combination of erlotinib (B232) and DHM increased the expression of Bcl-2-interacting mediator of cell death (Bim) and induced NOX2-ROS-dependent caspase apoptosis in erlotinib-resistant non-small cell lung cancer (NSCLC) cells through the NOX2-ROS-Bim pathway nih.govmdpi.com.
In HCC cells, combining DHM with nedaplatin (B1678008) (NDP) enhanced the sensitivity of the cells to NDP and increased NDP-induced apoptosis semanticscholar.orgplos.org. This synergistic effect was linked to the activation of the p53/Bcl-2 signaling pathway, leading to mitochondrial dysfunction and inducing cell death and growth inhibition semanticscholar.orgplos.org. The combination also caused changes in the level of reactive oxygen species (ROS) semanticscholar.orgplos.org. Furthermore, DHM has demonstrated synergistic anti-tumor activity when used with irinotecan (B1672180) in mouse models of colon cancer alzdiscovery.org.
Research in Metabolic Disorders
Investigations in Non-Alcoholic Fatty Liver Disease (NAFLD) Models
Preclinical research has extensively investigated the effects of DHM in models of Non-Alcoholic Fatty Liver Disease (NAFLD). Studies in high-fat diet (HFD)-fed mice and palmitic acid-induced hepatocytes have shown that DHM supplementation can effectively ameliorate the development of NAFLD by inhibiting hepatic lipid accumulation nih.gov. DHM treatment reversed mitochondrial dysfunction characterized by ATP depletion and augmented oxidative stress in these models nih.gov. DHM also enhanced mitochondrial respiratory capacity and increased mitochondrial reactive oxygen species scavenging nih.gov. The beneficial effects of DHM in these NAFLD models were found to be dependent on SIRT3, as these effects were abrogated in SIRT3 knockout mice and in hepatocytes with reduced SIRT3 expression nih.gov. DHM was shown to increase SIRT3 expression by activating the AMPK-PGC1α/ERRα signaling pathway nih.gov.
Furthermore, DHM has been shown to prevent fatty liver, inhibit oxidative stress, inflammation, and apoptosis in a fatty liver rat model researchgate.net. In this model, DHM suppressed the protein expression levels of nuclear factor (NF)-κB, p53, and B-cell lymphoma 2-associated X protein (Bax) researchgate.net. DHM also appears to prevent the progression of NAFLD by improving gut microbiota balance and suppressing inflammatory signaling pathways, including the TLR4/NF-κB pathway, as demonstrated in HFD-fed mice jmb.or.krresearchgate.net.
Regulation of Lipid and Glucose Metabolism Pathways
DHM has been shown to regulate lipid and glucose metabolism pathways in various preclinical models. In high-fat diet-fed mice, DHM reduced overweight and fat accumulation and improved glucose and lipid metabolism frontiersin.org. It also promoted the browning of white adipose tissue (WAT) in mice, partly through the activation of the IRF4/PGC-1α pathway frontiersin.org. DHM has also been found to regulate bile acid metabolism and its related effects, including modulating the gut microbiota and the FXR-SREBP-1C-related fat synthesis pathways, which contribute to improvements in obesity frontiersin.org.
In hyperlipidemia rats, oral administration of DHM reduced serum levels of total cholesterol and triglycerides while increasing serum high-density lipoprotein cholesterol tandfonline.com. DHM has also been found to reduce blood glucose levels in alloxan-induced diabetic or hyperglycemic mice tandfonline.com. In high-fat diet rats, DHM improved glucose uptake, promoted glucose transporter 1 (GLUT1) translocation, and enhanced Krebs cycle activity, leading to amelioration of insulin (B600854) resistance semanticscholar.org. DHM supplementation significantly ameliorated serum levels of glucose, LDL-C, GGT, alanine, AST, and Apo B, indicating enhanced metabolism of glucose and lipid semanticscholar.org. Additionally, DHM improved skeletal muscle insulin sensitivity by inducing autophagy via the AMPK-PGC-1α-Sirt3 signaling pathway alzdiscovery.org.
Adipocyte Browning and Energy Metabolism Studies
Preclinical studies suggest that DHM can influence adipocyte browning and energy metabolism, offering potential avenues for addressing metabolic disorders like obesity. DHM has been shown to prevent obesity in high-fat diet (HFD)-fed and ob/ob mice. This effect is linked to its role in inhibiting adipogenesis and activating adipocyte browning researchgate.net.
Research indicates that DHM promotes the browning of white adipose tissue (WAT) by upregulating the IRF4/PGC-1α pathway in mice nih.gov. Another study demonstrated that DHM treatment reduced body weight and fat mass in obese mice, improving glucose tolerance, insulin resistance, and cold tolerance. This was associated with increased expression of brown adipocyte markers (UCP-1, PGC-1α, PRDM16) and mitochondrial dynamics-related proteins (DRP1, FIS1, OPA1, MFN2) in adipose tissue. Furthermore, DHM induced the differentiation of mature 3T3-L1 cells into brown-like adipocytes in vitro, and this pro-browning effect was abrogated by a mitochondrial fission inhibitor, suggesting a role for mitochondrial fission in this process nih.gov.
DHM's influence on energy metabolism may also involve the stimulation of irisin production, a myokine that promotes adipose tissue browning, increased energy expenditure, and improved glucose tolerance alzdiscovery.org. Additionally, DHM has been found to regulate bile acid metabolism and its related effects, including modulating the gut microbiota and the FXR-SREBP-1C-related fat synthesis pathways, which contributes to the improvement of obesity researchgate.net.
Here is a summary of key findings related to adipocyte browning and energy metabolism:
| Model (In Vivo/In Vitro) | Condition/Treatment | Key Findings | Proposed Mechanism | Source |
| Mice (ob/ob, HFD-fed) | DHM treatment | Reduced body weight and fat mass, improved glucose tolerance, improved insulin resistance, improved cold tolerance. | Inhibition of adipogenesis, activation of adipocyte browning. | researchgate.netnih.gov |
| Mice (HFD-fed) | DHM treatment | Promoted browning of WAT, reduced body weight, decreased WAT mass, improved glucose and lipid metabolic disorders. | Upregulation of IRF4/PGC-1α pathway. | nih.gov |
| Mice (Obesity model) | DHM treatment | Increased expression of UCP-1, PGC-1α, PRDM16, DRP1, FIS1, OPA1, MFN2 in adipose tissue. | Enhancement of mitochondrial fission in white adipocytes. | nih.gov |
| 3T3-L1 adipocytes | DHM treatment | Induced differentiation into brown-like adipocytes, enhanced expression of mitochondrial dynamics-related proteins. | Enhancement of mitochondrial fission. | nih.gov |
| Preclinical studies | DHM | Improved glucose tolerance, improved insulin sensitivity, decreased lipid accumulation in the context of a high-fat diet, preserved mitochondrial function. | Regulation of energy metabolism, potentially via sirtuins, AMPK, and Nrf2 activation. | alzdiscovery.orgacs.org |
Insulin Resistance Mechanisms
Insulin resistance is a central feature of metabolic syndrome and type 2 diabetes. Preclinical studies have investigated how DHM influences insulin sensitivity and the underlying mechanisms.
DHM has been shown to improve insulin sensitivity and glucose homeostasis in preclinical models alzdiscovery.orgacs.org. In obese mice, DHM reversed metabolic syndrome by upregulating insulin receptor substrate-1 (IRS-1) (y612) tyrosine phosphorylation, thereby improving insulin resistance frontiersin.org. Studies in fatty db/db mice showed that oral administration of DHM reduced fasting blood glucose, serum insulin levels, and insulin resistance index levels. The mechanism appears to involve DHM inducing intracellular transduction of insulin signaling by up-regulating IRS-1 (Y612) tyrosine phosphorylation frontiersin.org.
Furthermore, DHM has been demonstrated to ameliorate inflammation-induced insulin resistance via the Phospholipase C (PLC)-CaMKK-AMPK signal pathway. Research identified PLC as a potential target protein of DHM in this context nih.gov. In L6 myotubes, DHM enhanced insulin sensitivity by upregulating IRS-1 and Akt, improving glucose uptake, and inducing autophagy through AMPK activation researchgate.net.
Key findings regarding insulin resistance mechanisms include:
| Model (In Vivo/In Vitro) | Condition/Treatment | Key Findings | Proposed Mechanism | Source |
| Obese mice | DHM treatment | Reversed metabolic syndrome, improved insulin resistance. | Upregulation of IRS-1 (y612) tyrosine phosphorylation. | frontiersin.org |
| Fatty db/db mice | Oral DHM administration | Reduced fasting blood glucose, serum insulin, insulin resistance index; mitigated insulin resistance and pancreatic fibrosis. | Up-regulation of IRS-1 (Y612) tyrosine phosphorylation. | frontiersin.org |
| High-fat diet (HFD) feeding in vivo, TNFα-induced insulin resistance in 3T3-L1 cells in vitro | DHM treatment | Resisted inflammation-induced insulin resistance. | Activation of PLC-CaMKK-AMPK signal pathway, potentially targeting PLC. | nih.gov |
| L6 myotubes | DHM treatment | Enhanced insulin sensitivity, improved glucose uptake. | Upregulation of IRS-1 and Akt, induction of autophagy through AMPK activation. | researchgate.net |
| Preclinical studies | DHM | Improved glucose tolerance, improved insulin sensitivity. | Regulation of energy metabolism, potentially via sirtuins, AMPK, and Nrf2 activation. | alzdiscovery.orgacs.org |
Cardiovascular and Endothelial Research
Preclinical investigations have highlighted the potential of DHM in protecting against various cardiovascular ailments and improving endothelial function.
Cardioprotective Mechanisms in Preclinical Models (e.g., Diabetic Cardiomyopathy, Doxorubicin-induced Cardiotoxicity)
DHM has exhibited cardioprotective properties in several preclinical models alzdiscovery.orgnih.gov. In diabetic mice, DHM reduced cardiac dysfunction and myocardial fibrosis via inhibition of the pro-aging miRNA miR-34a, which helped restore mechanisms necessary for maintaining cellular homeostasis, such as autophagy and mitophagy alzdiscovery.org.
In the context of doxorubicin (B1662922) (DOX)-induced cardiotoxicity, a serious side effect of this chemotherapy drug, DHM has shown protective effects. DHM treatment significantly improved myocardial structure and function in DOX-exposed rats by alleviating NLRP3 inflammasome-mediated inflammation nih.gov. DHM inhibited DOX-induced activation of the NLRP3 inflammasome in H9C2 cells, mediated by inhibiting caspase-1 activity, suppressing IL-1β and IL-18 release, and upregulating SIRT1 protein levels. Inhibition of SIRT1 blocked the protective effects of DHM, indicating that DHM protects against DOX-induced cardiotoxicity by inhibiting NLRP3 inflammasome activation via stimulation of the SIRT1 pathway nih.gov.
Other cardioprotective mechanisms explored include the induction of endogenous antioxidant programs via Nrf2 and preserving mitochondrial function via SIRT3 activation in the context of cardiac ischemic/reperfusion injury alzdiscovery.org.
A summary of cardioprotective mechanisms is presented below:
| Model (In Vivo/In Vitro) | Condition/Treatment | Key Findings | Proposed Mechanism | Source |
| Diabetic mice | DHM treatment | Reduced cardiac dysfunction and myocardial fibrosis. | Inhibition of miR-34a, restoration of autophagy and mitophagy. | alzdiscovery.org |
| Rats (DOX-induced cardiotoxicity) | DHM treatment | Improved myocardial structure and function, alleviated inflammation. | Alleviating NLRP3 inflammasome-mediated inflammation. | nih.gov |
| H9C2 cells (DOX-treated) | DHM treatment | Inhibited NLRP3 inflammasome activation, inhibited caspase-1, suppressed IL-1β and IL-18 release, upregulated SIRT1. | Inhibition of NLRP3 inflammasome activation via SIRT1 stimulation. | nih.gov |
| Preclinical models | Cardiac ischemic/reperfusion injury | Protected against injury. | Induction of endogenous antioxidant programs via Nrf2, preservation of mitochondrial function via SIRT3 activation. | alzdiscovery.org |
Endothelial Function and Inflammatory Response Studies
Endothelial dysfunction and inflammation are critical factors in the development of cardiovascular diseases. Preclinical studies indicate that DHM can positively influence these aspects.
DHM has been shown to improve endothelial function mdpi.com. In Apoe-/- mice, DHM decreased the expression of microRNA-21 (miR-21), which targets dimethylarginine dimethylaminohydrolase-1 (DDAH1), thereby enhancing nitric oxide (NO) production. This enhancement improved endothelial cell function and reduced vascular inflammation frontiersin.orgresearchgate.net. DHM also attenuated TNF-α-induced endothelial dysfunction mdpi.com.
Studies on inflammatory responses have shown that DHM can reduce inflammation in various models alzdiscovery.orgfrontiersin.org. It has been found to decrease the production of pro-inflammatory molecules like interleukin IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), while increasing the production of anti-inflammatory IL-10 in in vitro studies frontiersin.org. DHM downregulates TNF-α expression by inhibiting nuclear factor-kappa B (NF-kB) frontiersin.org. In the context of atherosclerosis, DHM attenuated vascular inflammation alzdiscovery.org.
Here's a summary of findings on endothelial function and inflammatory response:
| Model (In Vivo/In Vitro) | Condition/Treatment | Key Findings | Proposed Mechanism | Source |
| Apoe-/- mice | DHM treatment | Improved endothelial cell function, reduced vascular inflammation. | Decreased miR-21 expression, enhanced NO production via DDAH1/eNOS pathway. | frontiersin.orgresearchgate.net |
| TNF-α-induced endothelial dysfunction | DHM treatment | Attenuated endothelial dysfunction. | Not explicitly detailed in the source snippet, but linked to anti-inflammatory properties. | mdpi.com |
| In vitro studies | DHM treatment | Decreased production of IL-1β, IL-6, TNF-α; increased production of IL-10. | Inhibition of NF-kB. | frontiersin.org |
| Atherosclerosis models | DHM | Attenuated vascular inflammation. | Associated with inhibition of lesion formation, vascular inflammation, and oxidative stress. | alzdiscovery.org |
Atherosclerosis Mechanisms
Atherosclerosis is a chronic inflammatory disease characterized by plaque formation in arteries. Preclinical studies suggest DHM has protective effects against atherosclerosis.
DHM has been found to be protective in mouse models of atherosclerosis (LDLr -/- and ApoE-/-) by inhibiting lesion formation, vascular inflammation, and oxidative stress alzdiscovery.orgresearchgate.net. In LDLr-/- mice, DHM prevented hyperlipidemia and hepatic lipid accumulation through the upregulation of PPARα, LXRα, and ABCA1, which are involved in promoting HDL biogenesis and fatty acid oxidation alzdiscovery.org. PPARα also inhibits inflammatory mediators, contributing to the reduction in aortic inflammation alzdiscovery.org.
The reduction in inflammatory immune cell content in atherosclerosis models may also be related to increased production of NO via the DDAH1-ADMA-eNOS-NO pathway, as DHM was shown to inhibit a negative regulator (miR-21) of this pathway alzdiscovery.orgresearchgate.net.
DHM also provides cytoprotective effects by suppressing oxidized low-density lipoprotein (ox-LDL)-induced endothelial cell apoptosis and caspase-3 activation in vitro. Moreover, DHM ameliorated mitochondrial dysfunction and inhibited ROS generation in ox-LDL injured HUVEC models. The Nrf2/HO-1 signaling pathway was activated during this process, leading to the upregulation of antioxidant enzymes and anti-apoptotic proteins nih.gov.
Recent research indicates that DHM attenuates atherogenesis by suppressing endothelial NLRP3 inflammasome activation and promoting mitophagy. In mice on a high-fat diet, DHM administration significantly attenuated NLRP3 inflammasome activation and vascular inflammation, inhibiting atherogenesis. Both in vivo and in vitro, DHM treatment enhanced mitophagy, which ameliorated mitochondrial damage and inhibited the activation and nuclear translocation of NF-κB nih.gov.
Key findings related to atherosclerosis mechanisms:
| Model (In Vivo/In Vitro) | Condition/Treatment | Key Findings | Proposed Mechanism | Source |
| LDLr -/- mice | DHM treatment | Inhibited lesion formation, vascular inflammation, oxidative stress; prevented hyperlipidemia and hepatic lipid accumulation. | Upregulation of PPARα, LXRα, and ABCA1; inhibition of inflammatory mediators; increased NO production via DDAH1-ADMA-eNOS-NO pathway (inhibition of miR-21). | alzdiscovery.orgresearchgate.net |
| ApoE-/- mice | DHM treatment | Inhibited atherosclerotic lesion formation, proinflammatory gene expression, influx of lesional macrophages and CD4-positive T cells, hepatic inflammation; increased NO production. | Increased endothelial nitric oxide production through microRNA-21. | researchgate.net |
| HUVEC (ox-LDL-induced) | DHM treatment | Suppressed endothelial cell apoptosis and caspase-3 activation; ameliorated mitochondrial dysfunction; inhibited ROS generation. | Activation of Nrf2/HO-1 signaling pathway, upregulation of antioxidant enzymes and anti-apoptotic proteins. | nih.gov |
| Mice (HFD-fed ApoE-/-) | DHM administration | Attenuated NLRP3 inflammasome activation and vascular inflammation, inhibited atherogenesis. | Suppression of endothelial NLRP3 inflammasome activation, promotion of mitophagy, amelioration of mitochondrial damage, inhibition of NF-κB activation and nuclear translocation. | nih.gov |
Organ-Specific Protective Mechanisms in Preclinical Models (e.g., Kidney, Liver)
Beyond metabolic and cardiovascular effects, preclinical studies have explored the protective effects of DHM on specific organs, particularly the kidney and liver.
DHM has demonstrated protective effects against acute injury in several organ systems, including the kidney and liver, by attenuating inflammation and oxidative stress alzdiscovery.org.
In the kidneys, DHM significantly reversed cisplatin-induced nephrotoxicity by reducing oxidative stress and inhibiting apoptosis frontiersin.org. Studies have shown that DHM down-regulated microRNA-34a (miR-34a) in renal tubular epithelial cells by inhibiting the phosphorylation of p53 induced by transforming growth factor β1 (TGF-β1) frontiersin.org. DHM also targets the Nrf2/HO-1, mitogen-activated protein kinases (MAPK), and NF-κB signaling pathways to alleviate oxidative stress, inflammation, cell apoptosis, and ferroptosis, thereby exerting a protective effect on the kidneys nih.gov.
For the liver, DHM has shown protective effects against both alcoholic and non-alcoholic associated fatty liver disease in rodent models by reducing hepatic inflammation, fibrosis, lipid accumulation, and oxidative stress alzdiscovery.org. These protective effects are primarily mediated by activation of Nrf2 mediated antioxidant capacity, AMPK mediated autophagy induction, and PPARα mediated lipid metabolism alzdiscovery.org. DHM can induce the expression of ethanol (B145695) metabolizing enzymes ADH1 and ALDH2, leading to a reduction in ethanol and aldehyde concentrations and restoration of NAD+ levels, providing hepatoprotection against ethanol-induced inflammation and oxidative stress alzdiscovery.org. DHM improved liver function and brain histopathology in mice with acute liver failure related to hepatic encephalopathy frontiersin.org. It also improved pyroptosis caused by NLRP-3 in chronic liver injury mice frontiersin.org. Studies suggest that DHM mitigates valproic acid (VPA)-induced hepatotoxicity by activating antioxidant pathways (keap-1/Nrf2/HO-1) and suppressing inflammation (inhibiting NF-κB) and cell death (inhibiting caspase-3) frontiersin.orgnih.gov. DHM may exert anti-hepatic injury effects by inhibiting the overexpression of Caspase-3 protein and increasing the expression of Bcl-2 protein mdpi.com. It can also alleviate hepatic steatosis and reduce ethanol-induced liver injury by modulating the Keap-1/Nrf2 pathway mdpi.com.
A summary of organ-specific protective mechanisms is provided below:
| Organ | Model (In Vivo/In Vitro) | Condition/Treatment | Key Findings | Proposed Mechanism | Source |
| Kidney | Cisplatin-induced nephrotoxicity | DHM treatment | Reversed nephrotoxicity, reduced oxidative stress, inhibited apoptosis. | Down-regulation of miR-34a by inhibiting p53 phosphorylation induced by TGF-β1. | frontiersin.org |
| Kidney | Preclinical models | Acute injury | Protected against acute injury. | Attenuating inflammation and oxidative stress. | alzdiscovery.org |
| Kidney | Preclinical models | Various stressors | Protective effect. | Targeting Nrf2/HO-1, MAPK, and NF-κB signaling pathways to alleviate oxidative stress, inflammation, cell apoptosis, and ferroptosis. | nih.gov |
| Liver | Alcoholic and non-alcoholic fatty liver disease models (rodents) | DHM treatment | Reduced hepatic inflammation, fibrosis, lipid accumulation, oxidative stress. | Activation of Nrf2 mediated antioxidant capacity, AMPK mediated autophagy induction, PPARα mediated lipid metabolism. | alzdiscovery.org |
| Liver | Ethanol-induced injury | DHM | Provided hepatoprotection. | Induction of ADH1 and ALDH2 expression, reduction in ethanol and aldehyde, restoration of NAD+ levels. | alzdiscovery.org |
| Liver | Acute liver failure (mice) | DHM | Improved liver function and brain histopathology. | Not explicitly detailed in the source snippet. | frontiersin.org |
| Liver | Chronic liver injury (mice) | DHM | Improved pyroptosis. | Caused by NLRP-3. | frontiersin.org |
| Liver | Hepatocytes (VPA-exposed) | DHM administration | Mitigated hepatotoxicity, reduced ROS levels and cell apoptosis. | Activation of keap-1/Nrf2/HO-1 pathway, inhibition of NF-κB and caspase-3 pathways. | frontiersin.orgnih.gov |
| Liver | AFB1-induced liver injury | DHM | Inhibited overexpression of Caspase-3, increased expression of Bcl-2, reduced liver indices (ALT, AST), attenuated hepatic histopathological damage, inhibited MDA formation. | Inhibiting the overexpression of Caspase-3 and increasing the expression of Bcl-2; antioxidant effect (increasing GST, GPX, CAT, SOD); modulating Keap-1/Nrf2 pathway. | mdpi.com |
Immunomodulatory and Anti-inflammatory Research
(-)-Dihydromyricetin has demonstrated significant immunomodulatory and anti-inflammatory effects in various preclinical settings. In vitro studies using RAW264.7 macrophages activated by lipopolysaccharide (LPS) have shown that DHM can markedly inhibit nitric oxide (NO) secretion, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) protein expression. nih.gov This inhibition is suggested to be mediated through the suppression of IKKβ activity and subsequent phosphorylation of IKKα/β and p65 phosphorylation. nih.gov Furthermore, DHM prevented morphological changes and membrane alterations in RAW264.7 macrophages induced by LPS stimulation. nih.gov
In vivo studies have corroborated these anti-inflammatory findings. In a carrageenan-induced paw edema model in rats, DHM significantly attenuated the edema. nih.gov Research on methotrexate (B535133) (MTX)-induced lung toxicity in rats indicated that DHM treatment reversed inflammation by downregulating NF-κB and IL-1β expression while upregulating Nrf2. mdpi.com Attenuation of NF-κB signaling is considered a crucial pathway mediating the anti-inflammatory effects of DHM in both in vitro and in vivo studies. mdpi.com DHM has been shown to inhibit NF-κB activation by directly binding to IκB kinase, thereby inhibiting IKK phosphorylation, a key step in NF-κB activation. mdpi.com
DHM also influences macrophage polarization, a critical aspect of the inflammatory response. Studies have shown that DHM inhibits M1 macrophage polarization, which is associated with promoting inflammation, and reduces vascular inflammation in models of atherosclerosis. frontiersin.org This effect may involve suppressing the expression of microRNA-9 (miR-9), potentially through targeting the miR-9/SIRT1/NF-κB signaling pathway in both in vitro and in vivo studies. frontiersin.org Additionally, DHM-encapsulated liposomes have been shown to alleviate exhaustive exercise-induced liver inflammation in mice by targeting hepatic macrophages and polarizing them towards an anti-inflammatory phenotype, potentially via the SIRT3/HIF-1α signaling pathway. frontiersin.org
In the context of skin inflammation, DHM effectively suppressed inflammation in HaCat cells and inhibited the polarization of M1 macrophages in RAW 264.7 cells and bone marrow-derived macrophages (BMDMs) in vitro. biomedres.us In an imiquimod-induced psoriasis-like mouse model, topical application of DHM ointment led to a significant decrease in inflammatory parameters, including reduced epidermal thickness, cytokine levels, and macrophage infiltration. biomedres.us This anti-psoriatic effect is linked to DHM's ability to downregulate TLR4 inflammatory signaling in macrophages. biomedres.us
Here is a summary of some in vitro anti-inflammatory effects of DHM:
| Inflammatory Mediator/Process | Effect of DHM Treatment | In Vitro Model | Reference |
| NO secretion | Inhibited | RAW264.7 cells | nih.gov |
| iNOS expression | Inhibited | RAW264.7 cells | nih.gov |
| COX-2 expression | Inhibited | RAW264.7 cells | nih.gov |
| p65 phosphorylation | Suppressed | RAW264.7 cells | nih.gov |
| IKKβ activity | Inhibited | RAW264.7 cells | nih.gov |
| IKKα/β phosphorylation | Inhibited | RAW264.7 cells | nih.gov |
| M1 macrophage polarization | Inhibited | RAW 264.7, BMDMs | frontiersin.orgbiomedres.us |
| Inflammatory cytokine production (IL-6, IL-8) | Inhibited | LPS-stimulated skin cells | jcu.cz |
| TLR4 protein levels | Reduced | LPS-stimulated primary macrophages | biomedres.us |
Other Mechanistic Studies in In Vitro and In Vivo Systems
Antiviral Mechanisms (e.g., SARS-CoV-2 3CLpro inhibition)
This compound has demonstrated antiviral activity against several viruses, with research highlighting its potential mechanisms. Studies have shown that DHM can inhibit SARS-CoV-2. frontiersin.orgtandfonline.com Molecular docking and in vitro cell studies suggest that DHM can effectively suppress SARS-CoV-2 Mpro (also known as 3CLpro), a key enzyme for viral replication. frontiersin.orgnih.gov Using a FRET-based enzymatic assay, DHM inhibited SARS-CoV-2 Mpro with an IC₅₀ of 1.716 ± 0.419 μM. nih.gov Molecular docking analysis revealed that DHM binds to the active site of SARS-CoV-2 Mpro, with interactions including π-π stacking between the dihydrochromone ring and His163, and a hydrogen bond between the 1-oxygen and the backbone nitrogen of Glu166. nih.gov Other studies have also indicated DHM's inhibitory activity against SARS-CoV-2 3CLpro. tandfonline.com
Beyond SARS-CoV-2, DHM displays antiviral activity against pseudorabies virus (PRV) in vitro. frontiersin.orgmdpi.comnih.gov DHM can restrain PRV infection in vitro in a dose-dependent manner, with an IC₅₀ of 161.34 μM and an inhibition rate of 92.16% at 500 μM. mdpi.com The mechanisms against PRV include direct inactivation of the virion, inhibition of viral adsorption, and inhibition of cellular replication. mdpi.com DHM treatment can also ameliorate PRV-induced abnormal activation of the NF-κB signaling pathway and excessive cellular inflammatory response by regulating IκBα and p-P65/P65 levels and the transcriptional levels of cytokines (TNF-α, IL-1β, and IL-6). mdpi.com Furthermore, DHM can induce apoptosis of PRV-infected cells, thereby limiting progeny virus production. mdpi.com Anti-pyroptosis may also be an important antiviral mechanism for DHM against PRV. nih.gov
Here is a summary of the in vitro antiviral activity of DHM against SARS-CoV-2 Mpro:
| Target | Assay Type | IC₅₀ (μM) | Reference |
| SARS-CoV-2 Mpro | FRET-based enzymatic | 1.716 ± 0.419 | nih.gov |
| SARS-CoV-2 3CLpro | FRET-based enzymatic | < 1.0 (Myricetin, related compound) | tandfonline.com |
| SARS-CoV-2 (intracellular) | Cell-based antiviral | 13.56 (EC₅₀) | tandfonline.com |
Antibacterial Mechanisms
Research has also explored the antibacterial properties and mechanisms of this compound against various food-borne bacteria. mdpi.com Studies investigating the antibacterial activity of DHM against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi, and Pseudomonas aeruginosa using the disc-diffusion method have shown varying degrees of inhibition. mdpi.com The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of DHM against these bacteria ranged from 0.3125–2.5 mg/mL and 2.5–10 mg/mL, respectively. mdpi.com
Proposed antibacterial mechanisms of natural preservatives like DHM include changes in membrane permeability, alterations in cytoplasmic membrane function, inhibition of energy metabolism, reduction in cell attachment and biofilm formation, inhibition of nucleic acid synthesis, inhibition of porin on the cell membrane, attenuation of pathogenicity, and cytoplasmic membrane damage. mdpi.com While the specific detailed mechanisms of DHM against each bacterium are still being elucidated, these general mechanisms provide a framework for understanding its antibacterial action.
In vivo studies have also indicated the antimicrobial activity of dihydromyricetin (B1665482) against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans in wound infection models in rats. researchgate.netnih.gov Interestingly, the spectrum of activity observed in vivo can differ from in vitro results, highlighting the importance of in vivo trials. nih.gov
Here is a table summarizing the in vitro antibacterial activity of DHM:
| Bacterium | Gram Stain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Staphylococcus aureus | Positive | 0.3125 | 2.5 | mdpi.com |
| Bacillus subtilis | Positive | 0.625 | 5 | mdpi.com |
| Escherichia coli | Negative | 2.5 | 10 | mdpi.com |
| Salmonella paratyphi | Negative | 1.25 | 5 | mdpi.com |
| Pseudomonas aeruginosa | Negative | 2.5 | 10 | mdpi.com |
Extraction and Purification Methodologies in Research
Traditional and Advanced Extraction Techniques
Various extraction methods have been employed to isolate (-)-dihydromyricetin from plant materials, ranging from conventional solvent-based approaches to more advanced techniques.
Solvent Extraction (e.g., Ethanol (B145695), Water)
Solvent extraction is a widely used method for isolating this compound, leveraging its solubility in various solvents. Ethanol and water, often in mixtures, are common choices. This compound is reported to be easily soluble in ethanol and other organic solvents like methanol (B129727), n-butanol, acetone (B3395972), and ethyl acetate, while being slightly soluble in cold water. unicam.it Hot water can also be used for extraction due to the significant difference in solubility of dihydromyricetin (B1665482) between hot and cold water. researchgate.net
Studies have investigated the effectiveness of different solvent systems. For instance, a 60% ethanol-water solution has been used for the extraction of dihydromyricetin from Ampelopsis grossedentata leaves, with optimal conditions identified as extraction at 60°C for 180 minutes. unicam.it Water extraction methods have also been optimized, with conditions such as a liquid-to-material ratio of 20:1, extraction time of 90 minutes, and extraction temperature of 90°C yielding high purity (up to 98%) but a lower recovery rate (59.2%). scientific.net Microwave-assisted extraction (MAE) using water, ethanol, or methanol has shown promising results, with water being identified as a preferable solvent due to its cost-effectiveness, non-toxicity, and environmental friendliness. srce.hr
Chelating Extraction Methods
Chelating extraction presents an alternative approach that utilizes the ability of this compound to form complexes with metal ions due to its polyhydroxy structure. A new chelating extraction method involving the introduction of Zn²⁺ has been proposed and studied. acs.orgnih.govresearchgate.net In this method, DMY–Zn chelates are formed and precipitated during the extraction process. acs.org Subsequently, EDTA-2Na is added to replace Zn²⁺, releasing the dihydromyricetin. acs.org This method has demonstrated higher yields and purity compared to traditional batch extraction, and it can also help to prevent the oxidation of dihydromyricetin during the process. acs.orgnih.govresearchgate.net The yield of dihydromyricetin increased from 7.2% with the batch extraction method to 11.4% with the chelating extraction method in one study. acs.orgnih.gov
Optimization of Extraction Parameters (e.g., Temperature, pH, Time, Solvent Ratio)
Optimizing extraction parameters is crucial for maximizing the yield and purity of this compound. Research has focused on the impact of factors such as temperature, pH, extraction time, and solvent-to-material ratio.
Studies on the chelating extraction method have investigated the effect of extraction time, temperature, and pH. Increasing extraction time can increase the yield of dihydromyricetin. acs.org The extraction pH also plays a significant role; the yield of dihydromyricetin has been shown to increase with a decrease in pH value. acs.org For instance, the yield was 7.2% at pH 5.5 and 11.3% at pH 2. acs.org Higher pH values can lead to the hydrolyzation of Zn²⁺, inhibiting chelation, and can also contribute to the oxidation of dihydromyricetin. acs.org Extraction temperature also influences the yield and purity. acs.org
For water extraction, optimal conditions identified through orthogonal tests include an extraction temperature of 90°C, a solid-liquid ratio of 1:10, and an extraction time of 60 minutes. cabidigitallibrary.org Another study using water extraction optimized parameters to a liquid-to-material ratio of 20:1, extraction time of 90 minutes, and extraction temperature of 90°C. scientific.net Microwave-assisted extraction optimization has indicated optimal conditions such as a solvent-to-plant material ratio of 30:1, an extraction time of 5 minutes, an extraction temperature of 110°C, and a microwave power of 600 W when using water. srce.hr
Interactive Table: Optimized Extraction Parameters (Example Data from Search Results)
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Solvent:Material Ratio | pH | Yield (%) | Purity (%) | Source |
| Water Extraction | Water | 90 | 90 | 20:1 | N/A | 59.2 | 98 | scientific.net |
| Water Extraction | Water | 90 | 60 | 1:10 | N/A | Largest | N/A | cabidigitallibrary.org |
| Chelating Extraction | Water + Zn²⁺ | Effect studied | Effect studied | N/A | Effect studied | Up to 11.4 | Higher | acs.orgnih.gov |
| Microwave-Assisted Water | Water | 110 | 5 | 30:1 | N/A | Good | N/A | srce.hr |
| Ethanol-Water Extraction | 60% Ethanol | 60 | 180 | N/A | N/A | Maximum | N/A | unicam.it |
Purification Strategies
Following extraction, purification steps are necessary to obtain high-purity this compound. Common strategies include recrystallization and various chromatographic methods.
Recrystallization Techniques
Recrystallization is a widely used purification technique for this compound, primarily relying on its differential solubility in solvents at different temperatures. This compound is easily soluble in hot water but only slightly soluble in cold water, making water a suitable solvent for recrystallization. acs.orgnih.govmdpi.com Repeated recrystallization steps can significantly increase purity. For example, recrystallization using the difference in solubility in hot and cold water, repeated eight times, has been reported to yield dihydromyricetin with a purity of 98%. acs.orgnih.govnih.gov Another study found that purifying with acetone and then recrystallizing with water was effective, also achieving a purity of up to 98%. scientific.net Cooling crystallization from low concentrations of ethanol-aqueous solutions has also been investigated as a method to achieve higher yields and process robustness compared to crystallization from water alone. yydbzz.com
Chromatographic Purification Methods
Chromatographic methods offer advanced options for purifying this compound, allowing for separation based on different principles. Techniques such as countercurrent chromatography (CCC) and high-performance liquid chromatography (HPLC) have been applied.
Countercurrent chromatography, specifically using a preparative triple-column countercurrent chromatograph, has been used to purify (+)-dihydromyricetin. nih.gov A solvent system composed of n-hexane–ethyl acetate–methanol–water (1:3:2:4, v/v) was employed, resulting in high purity (over 99%) of (+)-dihydromyricetin. nih.gov While chromatography can achieve high purity, it can sometimes be associated with lower efficiency and higher solvent consumption compared to other methods like recrystallization. acs.org Silica gel low-pressure chromatography has also been used as a pre-purification step to efficiently separate dihydromyricetin from interfering compounds before subsequent HPLC purification. researchgate.net
Yield and Purity Assessment in Research Isolation
Research into the extraction and purification of this compound (DMY), primarily from Ampelopsis grossedentata, focuses significantly on evaluating the efficiency of different methodologies through the assessment of yield and purity. These metrics are crucial for determining the effectiveness and potential scalability of isolation techniques.
Various research studies have employed different extraction and purification strategies, leading to a range of reported yields and purities. For instance, a new chelating extraction method utilizing Zn²⁺ ions demonstrated advantages over traditional batch extraction. Under optimized conditions (extraction time 2 h, pH 2, temperature 90 °C), this method achieved an average DMY yield of 12.2% and a purity of 94.3% across 10 experimental groups. acs.orgnih.gov This chelating method was noted to effectively mitigate DMY oxidation during the process, contributing to higher yield and purity compared to batch extraction. acs.orgnih.govunicam.it
Traditional methods, such as Soxhlet extraction followed by recrystallization, have also been explored. One study reported obtaining DMY with a purity of 98% after eight recrystallizations using the solubility difference in hot and cold water. acs.orgnih.gov However, this approach can be time-consuming and may result in lower yields due to repeated crystallization steps. Another study investigating water extraction followed by purification with acetone and water recrystallization reported a high purity of 98% with a recovery rate of 59.2%. researchgate.net
High-speed counter-current chromatography (HSCCC) has also proven effective for purifying DMY. Using a solvent system of n-hexane–ethyl acetate–methanol–water (1:3:2:4, v/v/v/v), one study successfully separated and purified DMY from A. grossedentata extract, yielding 86.46 mg of DMY with a purity of 95.03% from 200 mg of crude extract in a single operation. mdpi.com Another application of HSCCC using a similar solvent system reported obtaining 11.3 g of (+)-DMY with a high purity exceeding 99%. nih.gov
The yield and purity of DMY are influenced by various factors, including extraction time, temperature, and pH, as well as the specific purification techniques employed. Research indicates that optimizing these parameters is crucial for maximizing both yield and purity. For instance, increasing extraction time and decreasing pH have been shown to increase DMY yield, while higher pH can decrease purity due to oxidation. acs.orgnih.govresearchgate.net
The assessment of purity is commonly performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com Other methods like UV-Vis, FTIR, and XRD are used to examine the mechanism of extraction and purification and analyze the product structure. acs.orgnih.govacs.org NMR and MS are also utilized for structural elucidation and assessing the purity and steric integrity of DMY. nih.gov
Here are some detailed research findings on yield and purity from different studies:
| Extraction Method | Purification Method(s) | Source Material | Key Parameters | Reported Yield | Reported Purity | Citation |
| Chelating Extraction (with Zn²⁺) | Chelation, EDTA-2Na replacement, Filtration | A. grossedentata | Time: 2 h, pH: 2, Temp: 90 °C | 12.2% (average) | 94.3% (average) | acs.orgnih.govresearchgate.net |
| Batch Extraction | Not specified in snippet | A. grossedentata | Compared to chelating method | Lower than 12.2% | Lower than 94.3% | acs.orgnih.gov |
| Soxhlet Extraction | Recrystallization (8 times) | A. grossedentata | Using solubility difference in hot/cold water | Not specified | 98% | acs.orgnih.gov |
| Water Extraction | Acetone purification, Water recrystallization | A. grossedentata | Liquid/material ratio: 20:1, Time: 90 min, Temp: 90°C | 59.2% | 98% | researchgate.net |
| Ultrasonic-Assisted Extraction (UAE) | High-Speed Counter-Current Chromatography | A. grossedentata leaves | Solvent: 80.87% methanol, Time: 31.98 min, Ratio: 41.64:1 mL/g | 86.46 mg from 200 mg extract | 95.03% | mdpi.com |
| Not specified (Crude extract) | High-Speed Counter-Current Chromatography | A. grossedentata leaves | Solvent: n-hexane–ethyl acetate–methanol–water (1:3:2:4) | 11.3 g | >99% | nih.gov |
| Biomass Extraction, Liquid-Liquid Extraction, Synthetic Adsorbent Treatment | Fractional Precipitation | Hovenia dulcis | Acetone: 1/5 (v/v), Conc: 0.1 g/mL, Temp: 4°C, Time: 32 h, pH: 9.0 | 97.5% (overall) | >84.9% | researchgate.net |
These findings highlight the ongoing efforts in research to develop and optimize extraction and purification methods for this compound to achieve higher yields and purities for various applications.
Future Directions in Dihydromyricetin Academic Research
Elucidation of Novel Molecular Targets and Pathways
Current research highlights that DHM exerts its effects through modulation of numerous signaling pathways associated with inflammation, oxidative stress, and various modes of cell death, including apoptosis, autophagy, pyroptosis, and ferroptosis. frontiersin.orgnih.gov Future studies aim to precisely identify and characterize novel molecular targets beyond those already implicated, such as the Nrf2/HO-1, MAPK, NF-κB, and SIRT1 pathways. frontiersin.orgnih.gov Investigating the effects of DHM on inflammasomes and specific regulatory mechanisms represents a meaningful research direction, as inflammasomes play a crucial role in many inflammation-related diseases. frontiersin.org Furthermore, exploring how DHM influences cell death-related pathways at a more granular level is highly promising. frontiersin.org For instance, research indicates DHM's potential to reduce pyroptosis-related molecules in chronic liver injury and diminish ferroptosis in brain tissue. frontiersin.orgnih.gov Studies also suggest DHM's involvement in regulating mitochondrial function and increasing brain-derived neurotrophic factor (BDNF) expression in the context of anxiety. frontiersin.org The intricate crosstalk between different signaling pathways mediated by DHM warrants in-depth exploration in future research. frontiersin.org
Advanced Structural Modification and Design for Enhanced Activity
A significant challenge limiting the broader application of natural DHM is its relatively low bioavailability and chemical instability. nih.govresearchgate.netnih.govresearchgate.net Future research is actively exploring advanced structural modification and design strategies to overcome these limitations and enhance DHM's biological activity. Chemical modifications such as glycosylation, acylation, and metal chelation have shown potential to improve bioavailability, solubility, and metabolic stability. researchgate.netmdpi.com For example, acylated derivatives can increase lipophilicity, potentially enhancing permeability in a lipid environment. researchgate.netmdpi.com Selenium modification of DHM has demonstrated augmented inhibitory effects on enzymes like α-amylase and α-glucosidase, as well as enhanced inhibitory effects on cancer cell proliferation in vitro. researchgate.netmdpi.com
Beyond structural modifications, the development of novel delivery systems is a key future direction. Approaches include the preparation of phospholipid complexes, PEGylated liposomes, injectable hydrogels, chitosan-based nanoparticles, and ternary complexes. frontiersin.orgnih.govnih.gov Extracellular vesicles are also gaining attention as a natural drug delivery system for improving DHM's bioavailability due to their targeting capabilities and high biocompatibility. frontiersin.orgnih.gov Future research should focus on maximizing bioavailability while minimizing adverse effects on physicochemical properties. frontiersin.orgnih.gov
Data from a study on selenium-modified dihydromyricetin (B1665482) highlights the potential for enhanced activity:
| Compound | α-Amylase IC₅₀ (mg/mL) | α-Glucosidase IC₅₀ (mg/mL) | HepG2 Cell Proliferation IC₅₀ (µg/mL) | A549 Cell Proliferation IC₅₀ (µg/mL) |
| Dihydromyricetin | - | - | - | - |
| Selenium-modified Dihydromyricetin | 0.0459 | 0.01728 | 49.05 | 515.60 |
Note: IC₅₀ values for unmodified dihydromyricetin were not provided in the source snippet for direct comparison in the table, but the text indicates significantly augmented inhibitory effects for the modified compound. researchgate.netmdpi.com
Development of Innovative Analytical Tools for Complex Biological Matrices
Accurate and sensitive quantification of DHM and its metabolites in complex biological matrices like plasma is crucial for pharmacokinetic studies and understanding its in vivo behavior. nih.govtandfonline.comresearchgate.net Future research will focus on developing more innovative and robust analytical tools. High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) is a widely used technique due to its sensitivity and specificity, particularly for analyzing complex biological samples. nih.govresearchgate.net Studies have successfully developed and validated HPLC-MS/MS methods for measuring DHM or co-administered drugs with DHM in rat plasma. nih.govtandfonline.comresearchgate.net Challenges in this area include the need for effective sample pretreatment procedures to remove interference from endogenous compounds and the demand for higher sensitivity to detect low-concentration analytes. tandfonline.combioanalyticalresearch.com Future advancements may involve exploring novel extraction techniques, chromatographic separation methods, and mass spectrometry approaches to improve detection limits and throughput.
A pharmacokinetic study utilizing LC-MS/MS in rats showed the following parameters:
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | T½ (h) | MRT (h) | AUC₀-t (ng·L/mL) | Absolute Bioavailability (%) |
| Intravenous | 2 | 165.67 ± 16.35 | 2.05 ± 0.52 | 2.62 ± 0.36 | 410.73 ± 78.12 | - |
| Oral | 20 | - | - | 5.98 ± 0.58 | 164.97 ± 41.76 | 4.02 |
Note: Cmax and T½ for the oral group were not provided in the source snippet. tandfonline.com This data highlights the poor oral bioavailability of DHM, underscoring the need for improved analytical methods to accurately track its absorption and metabolism, especially with enhanced delivery systems. tandfonline.com
Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics, Proteomics) for Holistic Understanding
Integrating multi-omics technologies is a critical future direction for gaining a comprehensive understanding of DHM's effects at a systems biology level. scielo.org.mxhumanspecificresearch.orguninet.edu Transcriptomics, metabolomics, and proteomics provide large-scale data on RNA transcripts, metabolites, and proteins, respectively. scielo.org.mxhumanspecificresearch.orguninet.edu By combining these approaches, researchers can elucidate the intricate molecular mechanisms by which DHM influences cellular processes and pathways. For example, integrated network pharmacology and transcriptomics analyses have been used to screen molecular targets and signaling pathways of DHM in the context of type 2 diabetes mellitus, identifying pathways like PI3K-Akt, MAPK, and TNF signaling. nih.govnih.gov Such integrative approaches can reveal how DHM modulates gene expression, protein levels, and metabolic profiles, offering a holistic view of its biological impact. nih.govnih.govmdpi.com Future research will increasingly leverage these technologies to identify novel biomarkers of DHM activity and understand its complex interactions within biological systems. uninet.edu
Computational Approaches in Mechanism Prediction and Drug Discovery Lead Optimization
Computational approaches, including network pharmacology, molecular docking, molecular dynamics simulations, and artificial intelligence, are becoming increasingly valuable tools in DHM research. nih.govmdpi.commdpi.comfrontiersin.orgfrontiersin.orgmdpi.comnih.govmdpi.com These methods can accelerate the identification of potential drug candidates, predict drug-target interactions, decipher complex molecular mechanisms, and optimize lead compounds. frontiersin.orgfrontiersin.orgmdpi.comnih.govmdpi.com Network pharmacology, for instance, has been used to predict multiple targets and signaling pathways associated with DHM's anti-depressant and hepatoprotective effects. mdpi.commdpi.com Molecular docking studies can predict the binding affinity and interaction modes of DHM with target proteins. nih.govmdpi.com Future directions involve the integration of multi-omics data with advanced machine learning techniques to improve the accuracy of predictions regarding DHM's mechanisms of action and potential therapeutic applications. frontiersin.org Computational approaches can also aid in predicting pharmacokinetic properties and potential drug-drug interactions, further supporting the rational design and optimization of DHM-based therapies. frontiersin.orgnih.gov
Q & A
Q. Methodological
- ANOVA with Tukey’s post hoc : For multi-group comparisons (e.g., dose-dependent effects on ALT or cell viability) .
- Regression models : Analyze bioavailability data (e.g., Poisson distribution for pharmacokinetic parameters) .
- Survival analysis : Kaplan-Meier curves for in vivo neuroprotection or cancer studies .
How can metabolic profiling elucidate DHM’s in vivo activity?
Q. Advanced
- UHPLC-HRMS : Identify 49 metabolites in rat plasma/urine, including glucuronidated and sulfated derivatives .
- Stable isotope tracing : Track deuterated DHM to map tissue distribution .
- Microbiome modulation : Assess gut bacterial metabolites (e.g., flavan derivatives) using fecal cultures .
What experimental designs are optimal for studying DHM’s cardioprotective effects?
Q. Advanced
- Ischemia-reperfusion models : Measure infarct size and cardiac markers (troponin, CK-MB) post-DHM treatment .
- Transcriptomics : RNA-seq to identify DHM-regulated genes in atherosclerosis (e.g., LOX-1, IL-6) .
- Pressure-volume loops : Assess cardiac hemodynamics in diabetic cardiomyopathy models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
